molecular formula C14H19NO2 B1311765 Methyl 1-benzylpiperidine-3-carboxylate CAS No. 50585-91-6

Methyl 1-benzylpiperidine-3-carboxylate

Cat. No.: B1311765
CAS No.: 50585-91-6
M. Wt: 233.31 g/mol
InChI Key: UWMYSVPWAUCMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzylpiperidine-3-carboxylate (CAS 50585-91-6) is an organic compound with the molecular formula C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol. It is classified as a methyl ester derivative of 1-benzylpiperidine-3-carboxylic acid . This compound serves as a versatile chemical scaffold and synthetic intermediate in organic and medicinal chemistry research. The piperidine ring system is a privileged structure in drug discovery, featuring prominently in ligands for neurological targets . Recent scientific investigations into related 1-benzylpiperidine derivatives highlight their significant research value in the development of multi-target directed ligands for complex neurodegenerative diseases . For instance, such compounds are being explored as potential dual-target inhibitors that simultaneously modulate the cholinergic and serotonergic systems—specifically targeting acetylcholinesterase (AChE) and the serotonin transporter (SERT) . This dual activity is of particular interest for addressing both cognitive deficits and neuropsychiatric symptoms, such as depression, which is a common comorbidity in Alzheimer's disease . The structural features of the 1-benzylpiperidine motif are known to be critical for interaction with enzymatic active sites, making this compound a valuable building block for constructing novel pharmacological probes and potential therapeutics . Researchers utilize this compound in the design and synthesis of more complex molecules to study structure-activity relationships and optimize binding affinity and selectivity. Handle with care in a well-ventilated area, using appropriate personal protective equipment to avoid skin contact, eye contact, or inhalation. Store in a cool, dry place in a tightly closed container . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMYSVPWAUCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434940
Record name Methyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-91-6
Record name Methyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-benzylpiperidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The benzylpiperidine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets within the central nervous system.[1] This document details plausible synthetic routes, predicted characterization data based on analogous compounds, and discusses the potential pharmacological relevance of this molecule.

Physicochemical Properties

This compound is an organic compound with the following properties:

PropertyValueReference
CAS Number 50585-91-6[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [2]
Boiling Point 108-110 °C (at 1 Torr)[2]
Purity Typically available at ≥95%

Synthesis of this compound

Two primary synthetic strategies are viable for the preparation of this compound: N-alkylation of methyl piperidine-3-carboxylate (methyl nipecotate) and reductive amination of benzaldehyde with methyl piperidine-3-carboxylate .

Synthesis Workflow

Synthesis_Workflow Synthesis Routes for this compound cluster_alkylation N-Alkylation Route cluster_amination Reductive Amination Route Methyl piperidine-3-carboxylate_A Methyl piperidine-3-carboxylate Alkylation_Reaction N-Alkylation Methyl piperidine-3-carboxylate_A->Alkylation_Reaction Benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_halide->Alkylation_Reaction Base Base (e.g., K₂CO₃) Base->Alkylation_Reaction Solvent_A Solvent (e.g., DMF) Solvent_A->Alkylation_Reaction Product_A This compound Alkylation_Reaction->Product_A Methyl piperidine-3-carboxylate_B Methyl piperidine-3-carboxylate Imine_Formation Imine Formation Methyl piperidine-3-carboxylate_B->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Solvent_B Solvent (e.g., DCE) Solvent_B->Reduction Product_B This compound Imine_Formation->Reduction Imine Intermediate Reduction->Product_B

Synthesis Routes
Experimental Protocols

1. N-Alkylation of Methyl piperidine-3-carboxylate

This method involves the direct alkylation of the secondary amine of the piperidine ring with a benzyl halide.

  • Materials:

    • Methyl piperidine-3-carboxylate (Methyl nipecotate)

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of methyl piperidine-3-carboxylate (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Reductive Amination

This two-step, one-pot procedure involves the formation of an intermediate imine from methyl piperidine-3-carboxylate and benzaldehyde, followed by its reduction.

  • Materials:

    • Methyl piperidine-3-carboxylate (Methyl nipecotate)

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl piperidine-3-carboxylate (1 equivalent) and benzaldehyde (1-1.1 equivalents) in DCE or THF.

    • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield this compound.

Characterization of this compound

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / Peaks
¹H NMR * 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
* 3.60-3.70 ppm (s, 3H): Methyl ester protons (-COOCH₃).
* 3.50-3.60 ppm (s, 2H): Benzylic protons (-CH₂-Ph).
* 1.50-3.20 ppm (m, 9H): Piperidine ring protons.
¹³C NMR * ~174 ppm: Carbonyl carbon of the ester.
* ~138 ppm: Quaternary aromatic carbon of the benzyl group.
* ~129, ~128, ~127 ppm: Aromatic carbons of the benzyl group.
* ~63 ppm: Benzylic carbon (-CH₂-Ph).
* ~52-58 ppm: Piperidine ring carbons adjacent to the nitrogen.
* ~51 ppm: Methyl ester carbon (-COOCH₃).
* ~24-45 ppm: Other piperidine ring carbons.
FT-IR (cm⁻¹) * ~3000-2800: C-H stretching (aliphatic and aromatic).
* ~1735: C=O stretching of the ester.
* ~1600, ~1495, ~1450: C=C stretching of the aromatic ring.
* ~1200-1100: C-O stretching of the ester.
* ~740, ~700: C-H out-of-plane bending for a monosubstituted benzene ring.
Mass Spectrometry (m/z) * 233 (M⁺): Molecular ion peak.
* 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl compounds.
* 142: Fragment corresponding to the loss of the benzyl group.
* 174: Fragment corresponding to the loss of the methoxycarbonyl group.

Logical Relationship of Mass Spectrometry Fragmentation

fragmentation Predicted Mass Spectrometry Fragmentation of this compound M+ [M]⁺˙ m/z = 233 Tropylium [C₇H₇]⁺ m/z = 91 M+->Tropylium α-cleavage Loss_of_Benzyl [M - C₇H₇]⁺ m/z = 142 M+->Loss_of_Benzyl α-cleavage Loss_of_Ester [M - COOCH₃]⁺ m/z = 174 M+->Loss_of_Ester cleavage at ester

Predicted MS Fragmentation

Potential Pharmacological Relevance and Drug Development Applications

The piperidine nucleus is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[3] Specifically, the N-benzylpiperidine motif is frequently utilized in the design of compounds targeting the central nervous system.[4] Derivatives of benzylpiperidine have been investigated for a variety of pharmacological activities, including but not limited to:

  • Cholinesterase Inhibition: Some benzylpiperidine derivatives have shown potential as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[5]

  • Monoamine Reuptake Inhibition: The benzylpiperidine scaffold is found in compounds that act as monoamine reuptake inhibitors, affecting neurotransmitters like dopamine, norepinephrine, and serotonin.[6]

  • Sigma (σ) Receptor Modulation: A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[1]

The presence of the methyl carboxylate group at the 3-position of the piperidine ring in this compound offers a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities, potentially leading to the discovery of novel therapeutic agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This flexibility makes this compound a valuable building block for drug discovery and development programs.[7]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While a specific, detailed experimental protocol from a peer-reviewed journal was not identified in the conducted search, plausible and well-established synthetic routes through N-alkylation and reductive amination have been presented. The predicted characterization data, based on analogous structures, provides a solid foundation for the identification and analysis of this compound. The established importance of the benzylpiperidine scaffold in medicinal chemistry suggests that this compound is a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

"Methyl 1-benzylpiperidine-3-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50585-91-6

This technical guide provides a comprehensive overview of Methyl 1-benzylpiperidine-3-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a substituted piperidine derivative with a benzyl group attached to the nitrogen atom and a methyl ester at the 3-position of the piperidine ring. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 50585-91-6[1][2]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Boiling Point 108-110 °C (at 1 Torr)[1]
Appearance Not specified (likely a liquid at room temperature)
Purity Typically available at ≥95%[2]

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate) with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon of the benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of N-benzylpiperidine derivatives.

Materials:

  • Methyl piperidine-3-carboxylate

  • Benzyl bromide (or benzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • To a solution of methyl piperidine-3-carboxylate (1.0 equivalent) in the chosen anhydrous solvent, add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The benzylpiperidine moiety is a common scaffold in medicinal chemistry, appearing in compounds targeting various biological systems.

Notably, derivatives of benzylpiperidine have been investigated as:

  • Cholinesterase inhibitors: For the potential treatment of Alzheimer's disease.

  • Monoacylglycerol lipase (MAGL) inhibitors: Explored for their potential in treating neurological disorders.

The reactivity of the ester group allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid, amidation to form various amides, or reduction to the alcohol, providing a versatile platform for the synthesis of diverse compound libraries.

Visualizations

Logical Relationship of Synthesis

Synthesis_Logical_Flow cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate N-Alkylation N-Alkylation Methyl piperidine-3-carboxylate->N-Alkylation Benzyl halide Benzyl halide Benzyl halide->N-Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->N-Alkylation Heat Heat Heat->N-Alkylation This compound This compound N-Alkylation->this compound

Caption: Logical flow of the N-alkylation synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Mix Reactants and Base in Solvent Reaction Heat to Reflux and Monitor Reactants->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Extraction Dissolve in DCM, Wash with NaHCO3 and Brine Workup->Extraction Drying Dry with Na2SO4, Filter, and Concentrate Extraction->Drying Purification Column Chromatography (if needed) Drying->Purification Product Pure this compound Purification->Product

Caption: Step-by-step synthesis and purification workflow.

References

"Methyl 1-benzylpiperidine-3-carboxylate" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC name, and key chemical data for this compound. It is intended to serve as a valuable resource for professionals in research, development, and academia.

Chemical Identity and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.

IUPAC Name: this compound[1]

Physicochemical Data

The known quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 50585-91-6[1][2]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Boiling Point 108-110 °C (at 1 Torr)

Molecular Structure

The molecular structure of this compound consists of a central piperidine ring. A benzyl group is attached to the nitrogen atom at position 1, and a methyl carboxylate group is attached to the carbon atom at position 3.

Caption: 2D representation of this compound.

Experimental Protocols

Method A: N-Alkylation of Methyl piperidine-3-carboxylate

This approach involves the reaction of methyl piperidine-3-carboxylate with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Reactants:

    • Methyl piperidine-3-carboxylate (also known as methyl nipecotate)

    • Benzyl bromide (or another suitable benzylating agent)

    • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

    • An appropriate solvent (e.g., acetonitrile, DMF)

  • General Procedure:

    • Dissolve methyl piperidine-3-carboxylate in the chosen solvent.

    • Add the base to the solution.

    • Add benzyl bromide dropwise to the reaction mixture.

    • The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by a suitable technique like TLC.

    • Upon completion, the reaction mixture is worked up by filtering the solid byproducts and removing the solvent under reduced pressure.

    • The crude product is then purified, commonly by column chromatography.

Method B: Esterification of 1-Benzylpiperidine-3-carboxylic acid

This method involves the conversion of the carboxylic acid to its methyl ester. A common method for this transformation is the Fischer esterification.

  • Reactants:

    • 1-Benzylpiperidine-3-carboxylic acid (N-benzylnipecotic acid)

    • Methanol (serves as both reactant and solvent)

    • A strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)

  • General Procedure:

    • Dissolve or suspend 1-benzylpiperidine-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of the strong acid.

    • The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC or other analytical methods).

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

Signaling Pathways and Experimental Workflows

As of the current literature survey, this compound is primarily documented as a chemical intermediate. There is no available information on its involvement in specific signaling pathways or established experimental workflows related to biological activity. This compound may serve as a building block for the synthesis of more complex molecules with potential pharmacological properties.

The logical workflow for the synthesis of this compound can be visualized as follows, based on the two potential methods described.

synthesis_workflow cluster_methodA Method A: N-Alkylation cluster_methodB Method B: Esterification A_start1 Methyl piperidine-3-carboxylate A_reaction N-Alkylation (Base, Solvent) A_start1->A_reaction A_start2 Benzyl Halide A_start2->A_reaction A_product This compound A_reaction->A_product B_start 1-Benzylpiperidine-3-carboxylic acid B_reaction Fischer Esterification (Methanol, Acid Catalyst) B_start->B_reaction B_product This compound B_reaction->B_product

Caption: Potential synthetic workflows for this compound.

References

Spectral Analysis of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of Methyl 1-benzylpiperidine-3-carboxylate (CAS No. 50585-91-6). Due to the limited availability of published experimental spectral data for this specific compound, this document presents predicted values for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also includes standardized experimental protocols for acquiring NMR, IR, and MS data, which can be applied to the analysis of this and other related small molecules. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a common motif in many biologically active compounds, and understanding the structural and physicochemical properties of its derivatives is crucial for drug design and synthesis. Spectroscopic analysis is an indispensable tool for the structural elucidation and characterization of such novel chemical entities. This guide focuses on the predicted spectral data of this compound and provides the necessary experimental frameworks for its empirical verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of related structures, including 1-benzylpiperidine and methyl piperidine-3-carboxylate.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.25 - 7.40m5HAromatic protons (C₆H₅)
~ 3.65s3HMethyl ester protons (OCH₃)
~ 3.50s2HBenzylic protons (NCH₂Ph)
~ 2.80 - 3.00m2HPiperidine protons (H-2eq, H-6eq)
~ 2.50m1HPiperidine proton (H-3)
~ 2.00 - 2.20m2HPiperidine protons (H-2ax, H-6ax)
~ 1.60 - 1.90m4HPiperidine protons (H-4, H-5)
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 173Carbonyl carbon (C=O)
~ 138Aromatic carbon (ipso-C of benzyl)
~ 129Aromatic carbons (ortho-C of benzyl)
~ 128Aromatic carbons (meta-C of benzyl)
~ 127Aromatic carbon (para-C of benzyl)
~ 63Benzylic carbon (NCH₂Ph)
~ 58Piperidine carbon (C-2)
~ 54Piperidine carbon (C-6)
~ 51Methyl ester carbon (OCH₃)
~ 41Piperidine carbon (C-3)
~ 28Piperidine carbon (C-5)
~ 24Piperidine carbon (C-4)
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumAromatic C-H stretch
~ 2950 - 2800Medium-StrongAliphatic C-H stretch (piperidine and methyl)
~ 1735StrongC=O stretch (ester)
~ 1600, 1495, 1450Medium-WeakAromatic C=C stretch
~ 1190, 1160StrongC-O stretch (ester)
~ 740, 700StrongAromatic C-H bend (monosubstituted benzene)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
233Moderate[M]⁺ (Molecular Ion)
142Moderate[M - C₇H₇]⁺
91High[C₇H₇]⁺ (Tropylium ion)
82Moderate[C₅H₈N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters may need to be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Data Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Process the FID and phase the spectrum.

  • Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

  • Acquire a background spectrum of the clean, empty ATR crystal.[1]

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.3.2. Data Acquisition (Electron Ionization - GC-MS)

  • Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer.

  • The GC will separate the sample from the solvent and any impurities.

  • In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process FID, Phasing, Integration (NMR) NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking (IR) IR->ProcessIR ProcessMS Library Search, Fragmentation Analysis (MS) MS->ProcessMS Structure Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectral analysis of organic compounds.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The tabulated data and standardized protocols offer a solid foundation for researchers to undertake the empirical analysis of this compound. The successful acquisition and interpretation of NMR, IR, and MS spectra are fundamental to confirming the identity, purity, and structure of synthesized molecules, which is a critical step in the advancement of drug discovery and development programs. It is recommended that the predicted data presented herein be confirmed by experimental analysis.

References

An In-depth Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide focuses on the derivatives and analogs of methyl 1-benzylpiperidine-3-carboxylate, a key building block for developing novel therapeutics. The strategic placement of substituents on both the piperidine ring and the N-benzyl group allows for fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this class of compounds, with a particular focus on their role as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and straightforward method involves the N-alkylation of a piperidine-3-carboxylate derivative with a suitable benzyl halide.

Experimental Protocol: N-benzylation of Methyl Piperidine-3-carboxylate

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Methyl piperidine-3-carboxylate hydrochloride

  • Substituted or unsubstituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired benzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 1-benzylpiperidine scaffold have shown significant potential as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy in Alzheimer's disease.

While much of the existing research has focused on 4-substituted N-benzylpiperidine analogs, the principles of their structure-activity relationships can provide valuable insights for the design of novel 3-substituted derivatives.

Quantitative Data on N-Benzylpiperidine Analogs

The following table summarizes the cholinesterase inhibitory activity of various N-benzylpiperidine derivatives. It is important to note that the majority of the data presented is for 4-substituted analogs, which can serve as a basis for designing and predicting the activity of 3-substituted compounds.

Compound IDR (Substitution on Benzyl Ring)X (Substitution at 4-position)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
1 H-CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone)3.14 ± 1.12>100[1]
2 4-Cl-CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone)0.21 ± 0.03>100[1]
3 3-F-CH₂-NH-SO₂-(1,3-dimethylbenzimidazolinone)0.28 ± 0.09>100[1]
4 H-CONH-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)0.41 ± 1.25-[2]
5 H-CONH-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)5.94 ± 1.08-[2]
6 H-CO-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)28.3 ± 1.5>500[3]
7 3-F-CO-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)35.1 ± 1.8>500[3]

SAR Insights for 3-Substituted Analogs (Hypothesized):

  • N-Benzyl Group: Substitution on the benzyl ring significantly influences activity. Electron-withdrawing groups, such as halogens at the meta or para position, appear to enhance AChE inhibitory potency.[1]

  • Piperidine Ring Substitution: The nature and position of the substituent on the piperidine ring are critical. While extensive data exists for 4-substituted analogs, it is hypothesized that a well-designed 3-substituted derivative, such as an ester or amide, can effectively interact with the active site of cholinesterases. The ester or amide functionality can act as a hydrogen bond acceptor, mimicking the ester group of acetylcholine.

  • Linker and Terminal Group: For carboxamide derivatives, the nature of the terminal aromatic or heterocyclic ring system is a key determinant of activity.[2] This suggests that for this compound, conversion of the methyl ester to various amides with diverse terminal moieties could be a fruitful strategy for lead optimization.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft.

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic signaling pathway at a synapse.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Vesicle Synaptic Vesicle with ACh ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh_cleft ACh Release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Acetylcholine Receptor ACh_cleft->Receptor Inhibitor N-Benzylpiperidine Derivative Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Selection (this compound) B In Silico Screening & Virtual Library Design A->B C Chemical Synthesis of Derivatives & Analogs B->C D In Vitro Screening (Cholinesterase Inhibition) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Design F Lead Compound Identification E->F G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H In Vivo Efficacy Studies (Animal Models) G->H I Preclinical Candidate H->I

References

The Pivotal Role of Methyl 1-benzylpiperidine-3-carboxylate in Organic Synthesis and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpiperidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the landscape of organic chemistry and medicinal chemistry. Its unique structural scaffold, featuring a piperidine ring N-substituted with a benzyl group and a methyl carboxylate at the 3-position, makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key precursor in the development of novel therapeutics. The N-benzylpiperidine motif is frequently utilized in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 50585-91-6[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [2]
Boiling Point 108-110 °C (1 Torr)[2]

Synthesis of this compound

The primary synthetic route to this compound involves the N-alkylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate). This reaction is typically achieved by treating the secondary amine of the piperidine ring with a benzyl halide, such as benzyl bromide, in the presence of a base.

Synthesis cluster_reactants Reactants cluster_reaction N-Alkylation cluster_product Product Reactant1 Methyl piperidine-3-carboxylate Reaction Reaction in Solvent (e.g., Acetonitrile) Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Product This compound Reaction->Product Formation of C-N bond

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: N-Benzylation of Methyl piperidine-3-carboxylate

The following is a representative experimental protocol for the synthesis of this compound, based on analogous procedures for N-alkylation of piperidine derivatives.

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a stirred solution of methyl piperidine-3-carboxylate in anhydrous acetonitrile, add potassium carbonate.

  • Slowly add benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Based on similar N-alkylation reactions, yields for this transformation are expected to be in the range of 80-95%.

Spectroscopic Characterization

¹H NMR:

  • Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzylic protons: A singlet at approximately δ 3.5 ppm for the two protons of the -CH₂-Ph group.

  • Ester methyl protons: A singlet around δ 3.7 ppm for the three protons of the -COOCH₃ group.

  • Piperidine ring protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the protons on the piperidine ring.

¹³C NMR:

  • Aromatic carbons: Signals in the range of δ 127-138 ppm.

  • Benzylic carbon: A signal around δ 63 ppm for the -CH₂-Ph carbon.

  • Ester carbonyl carbon: A signal in the downfield region, typically around δ 173 ppm.

  • Ester methyl carbon: A signal around δ 52 ppm.

  • Piperidine ring carbons: Signals in the range of δ 24-58 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 233. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and other characteristic fragments of the piperidine ring.

Role in Organic Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The N-benzylpiperidine scaffold is a common feature in a variety of biologically active compounds.

Applications cluster_starting_material Starting Material cluster_modifications Chemical Modifications cluster_products Potential Products Start This compound Modification1 Ester Hydrolysis Start->Modification1 Modification2 Amide Formation Start->Modification2 Modification3 Reduction of Ester Start->Modification3 Product1 1-Benzylpiperidine-3-carboxylic acid Modification1->Product1 Product2 N-Substituted Amides Modification2->Product2 Product3 (1-Benzylpiperidin-3-yl)methanol Modification3->Product3

Figure 2: Synthetic utility of this compound.

Precursor for Cholinesterase Inhibitors

Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][5] The N-benzylpiperidine moiety often serves as a key pharmacophoric element that interacts with the active site of these enzymes. This compound can be readily converted to a variety of amides and other derivatives to explore structure-activity relationships in the development of new cholinesterase inhibitors.

Scaffold for CNS-Active Agents

The benzylpiperidine core is a privileged structure for targeting various receptors and transporters in the central nervous system (CNS).[6] While direct pharmacological data for this compound is limited, its structural similarity to known monoamine transporter ligands and other CNS-active agents suggests its potential as a starting point for the design of novel therapeutics for neurological and psychiatric disorders. For instance, benzylpiperidine derivatives have been explored as monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential for their anti-nociceptive, anti-inflammatory, and antioxidant properties.[3]

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the reactivity of its functional groups allow for the generation of diverse molecular libraries for drug discovery programs. The established importance of the N-benzylpiperidine scaffold in CNS-targeting agents underscores the value of this compound as a key intermediate for the development of the next generation of therapeutics. Further exploration of the pharmacological profile of its derivatives is warranted to fully unlock its therapeutic potential.

References

The Versatile Building Block: A Technical Guide to Methyl 1-benzylpiperidine-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of Methyl 1-benzylpiperidine-3-carboxylate, a key building block in the development of novel therapeutics. Its versatile piperidine core, substituted with a benzyl group for steric and electronic modulation and a reactive carboxylate for further functionalization, makes it an attractive starting material for a diverse range of biologically active molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms to facilitate its use in research and drug discovery.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the N-alkylation of commercially available methyl piperidine-3-carboxylate (methyl nipecotate). This reaction is typically achieved by treating methyl nipecotate with a benzylating agent, such as benzyl bromide, in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol: N-benzylation of Methyl piperidine-3-carboxylate

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl piperidine-3-carboxylate in anhydrous DMF, add anhydrous potassium carbonate.

  • Slowly add benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
CAS Number 50585-91-6

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, particularly enzyme inhibitors. The piperidine scaffold can be further modified at the 3-position carboxylate, and the benzyl group can be retained or cleaved as needed.

Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer.[1][2] Benzylpiperidine derivatives have been explored as both reversible and irreversible MAGL inhibitors.[3][4]

MAGL_Inhibitor_Synthesis start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 1-Benzylpiperidine-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA) acid->coupling final_product Benzylpiperidine-based MAGL Inhibitor coupling->final_product amine Substituted Amine amine->coupling

Caption: Synthetic route to benzylpiperidine-based MAGL inhibitors.

CompoundTargetIC₅₀ (nM)Reference
Benzylpiperidine Derivative 1MAGL133.9[2]
Benzylpiperidine Derivative 2MAGL124.6[2]
Benzylpiperidine Derivative 3MAGL107.2[2]
Synthesis of Cholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.[5] By inhibiting the breakdown of the neurotransmitter acetylcholine, these drugs can help to improve cognitive function.[6] The N-benzylpiperidine moiety is a common scaffold in the design of potent and selective cholinesterase inhibitors, including analogs of the drug Donepezil.[7][8][9]

AChE_Inhibitor_Synthesis start This compound reduction Reduction (e.g., LiAlH₄) start->reduction alcohol (1-Benzylpiperidin-3-yl)methanol reduction->alcohol activation Hydroxyl Activation (e.g., MsCl) alcohol->activation activated_intermediate Activated Intermediate activation->activated_intermediate substitution Nucleophilic Substitution activated_intermediate->substitution nucleophile Substituted Nucleophile nucleophile->substitution final_product Benzylpiperidine-based Cholinesterase Inhibitor substitution->final_product

Caption: General synthesis of cholinesterase inhibitors.

CompoundTargetIC₅₀ (µM)Reference
Benzylpiperidine Derivative AeeAChE0.39[7]
Benzylpiperidine Derivative BeqBChE0.16[7]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03[8]

Signaling Pathways

Cholinesterase Inhibition Signaling Pathway

Cholinesterase inhibitors exert their therapeutic effect by modulating synaptic transmission at cholinergic synapses. By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to its accumulation in the synaptic cleft. This results in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors.[6]

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Binds to Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_cleft->Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Signal Transduction Receptor->Signal Initiates Inhibitor Cholinesterase Inhibitor (e.g., Benzylpiperidine derivative) Inhibitor->AChE Inhibits

Caption: Mechanism of cholinesterase inhibitors.

Monoacylglycerol Lipase (MAGL) Inhibition Signaling Pathway

MAGL inhibitors modulate the endocannabinoid system. By blocking the MAGL-mediated degradation of 2-arachidonoylglycerol (2-AG), these inhibitors increase the levels of this endocannabinoid. Elevated 2-AG then leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in a wide range of physiological processes, including pain, inflammation, and neurotransmission.[10]

MAGL_Inhibition_Pathway cluster_cell Cell Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Substrate for CB_Receptor Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptor Activates AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Hydrolyzes to Downstream Downstream Signaling CB_Receptor->Downstream Initiates Inhibitor MAGL Inhibitor (e.g., Benzylpiperidine derivative) Inhibitor->MAGL Inhibits

Caption: Mechanism of MAGL inhibitors.

References

Unveiling the Therapeutic Potential of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Potential Biological Activities and Methodologies for Drug Discovery Professionals

Methyl 1-benzylpiperidine-3-carboxylate, a piperidine derivative, stands as a compound of significant interest within the landscape of medicinal chemistry and drug development. While direct and extensive biological data on this specific molecule remains nascent, its structural architecture, featuring the N-benzylpiperidine core, positions it as a promising scaffold for targeting a range of critical biological entities. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from structurally related analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigations.

Potential Biological Activities

The N-benzylpiperidine motif is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of its structural analogs, this compound is hypothesized to exhibit potential therapeutic relevance in several key areas:

  • Neurodegenerative Disorders: Through the inhibition of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase).

  • Neurological and Psychiatric Conditions: By modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Pain and Inflammation: Via interaction with sigma receptors (σ1 and σ2).

  • Metabolic and Inflammatory Diseases: Through the inhibition of monoacylglycerol lipase (MAGL).

The following sections delve into the specifics of these potential activities, supported by quantitative data from analogous compounds and detailed experimental methodologies to facilitate further research.

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

Derivatives of N-benzylpiperidine have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the degradation of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes to cognitive decline. Consequently, inhibitors of these enzymes are a cornerstone of current Alzheimer's therapy.

Quantitative Data for Benzylpiperidine Analogs as Cholinesterase Inhibitors

The following table summarizes the cholinesterase inhibitory activity of various benzylpiperidine derivatives, providing a comparative landscape for the potential efficacy of this compound.

Compound/DerivativeTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5.94[1]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03[1]
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)eeAChE0.39[2]
Compound 15j (a 1,3-dimethylbenzimidazolinone derivative)eqBChE0.16[2]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e )AChE16.07[3]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e )BuChE15.16[3]
Coumarin-3-carboxamide derivative (10c )AChE0.0003[4]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE/BuChE, DTNB, and ATCI/BTCI in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations (or solvent for control)

    • AChE or BuChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Cholinesterase Inhibitor Screening

Cholinesterase_Inhibitor_Screening cluster_workflow Cholinesterase Inhibitor Screening Workflow start Start: Prepare Reagents assay_setup Assay Setup in 96-well Plate (Enzyme, DTNB, Inhibitor) start->assay_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) assay_setup->pre_incubation reaction_initiation Add Substrate (ATCI/BTCI) pre_incubation->reaction_initiation measurement Measure Absorbance (e.g., at 412 nm) reaction_initiation->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: Workflow for in vitro cholinesterase inhibitor screening using the Ellman's method.

Modulation of Monoamine Transporters

The N-benzylpiperidine scaffold is a key feature in many ligands that bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.

Quantitative Data for Benzylpiperidine Analogs as Monoamine Transporter Ligands

The following table presents the binding affinities of various benzylpiperidine derivatives for DAT, SERT, and NET.

Compound/DerivativeTargetIC50 (nM)Ki (nM)Reference
4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine (5a )DAT17.2-[5]
4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine (11b )DAT16.4-[5]
4-[2-(diphenylmethoxy)ethyl]-1-(2-thienylmethyl)piperidine (13b )DAT13.8-[5]
4-Benzylpiperidine carboxamide (7e )SERT-1.8[6]
4-Benzylpiperidine carboxamide (7e )NET-3.2[6]
4-Benzylpiperidine carboxamide (7j )SERT-2.5[6]
4-Benzylpiperidine carboxamide (7j )NET-4.1[6]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-naphthylmethyl)piperidineDAT-0.7[7]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of a test compound for DAT, SERT, or NET using a specific radioligand.

Materials:

  • Cell membranes expressing the target transporter (e.g., from HEK293 cells or rat brain tissue)

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • Assay buffer

  • Wash buffer

  • Unlabeled competing ligand (for non-specific binding determination)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled competing ligand, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Transporter Signaling Pathway

DAT_Signaling cluster_synapse Dopaminergic Synapse pre_neuron Presynaptic Neuron synaptic_cleft Synaptic Cleft post_neuron Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release dopamine Dopamine dopamine_release->dopamine Exocytosis dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding dat->pre_neuron Internalization signaling Postsynaptic Signaling dopamine_receptor->signaling Activation inhibitor This compound (Potential Inhibitor) inhibitor->dat Inhibition

Caption: Simplified diagram of a dopaminergic synapse illustrating the role of DAT and the potential inhibitory action of this compound.

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various central nervous system disorders, including neuropathic pain and psychiatric conditions. The benzylpiperidine scaffold is a common feature in many potent sigma receptor ligands.

Quantitative Data for Benzylpiperidine Analogs as Sigma Receptor Ligands

The following table provides the binding affinities of several piperidine derivatives for sigma receptors.

Compound/DerivativeTargetKi (nM)Reference
Compound 1 (a piperidine/piperazine derivative)σ1R3.2[8]
Compound 3 (a piperidine/piperazine derivative)σ1R8.9[8]
Compound 4b (a diazaspiro[3.5]nonane derivative)σ1R2.7[9]
Compound 4b (a diazaspiro[3.5]nonane derivative)σ2R27[9]
Compound 5b (a diazaspiro[3.5]nonane derivative)σ1R13[9]
Compound 5b (a diazaspiro[3.5]nonane derivative)σ2R102[9]
Compound 8f (a diazaspiro[3.5]nonane derivative)σ1R10[9]
Compound 8f (a diazaspiro[3.5]nonane derivative)σ2R165[9]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from tissues rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2)

  • Assay buffer (e.g., Tris-HCl)

  • Unlabeled competing ligand (e.g., haloperidol for non-specific binding)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the appropriate tissue source.

  • Assay Setup: In a 96-well plate, set up the assay in triplicate as described for monoamine transporters, using the specific radioligand and competing ligand for sigma receptors. For σ2 receptor binding assays using [³H]DTG, a σ1-selective ligand (e.g., (+)-pentazocine) is often included to mask the σ1 sites.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer.

  • Counting and Data Analysis: Measure radioactivity and analyze the data as described in the monoamine transporter assay protocol to determine IC50 and Ki values.

Sigma-1 Receptor Signaling Cascade

Sigma1_Signaling cluster_er Endoplasmic Reticulum sigma1_bip Sigma-1 Receptor - BiP Complex sigma1 Sigma-1 Receptor sigma1_bip->sigma1 Dissociation bip BiP Chaperone ip3r IP3 Receptor sigma1->ip3r Modulation ca_release Ca2+ Release ip3r->ca_release downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Neuroprotection) ca_release->downstream agonist Agonist Ligand agonist->sigma1_bip Binding

Caption: A simplified diagram illustrating the activation of the Sigma-1 receptor and its role in intracellular calcium signaling.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. Recent studies have identified benzylpiperidine derivatives as potent and reversible MAGL inhibitors.[10][11]

Quantitative Data for Benzylpiperidine Analogs as MAGL Inhibitors

The following table showcases the MAGL inhibitory activity of several benzylpiperidine-based compounds.[11]

Compound/DerivativeTargetIC50 (nM)Ki (nM)Reference
Compound 7 MAGL133.9-[11]
Compound 10c MAGL124.6-[11]
Compound 10d MAGL107.2-[11]
Compound 10e MAGL109.4-[11]
Compound 13 MAGL2.01.42[11]
Experimental Protocol: Fluorometric MAGL Inhibitor Screening Assay

This assay provides a high-throughput method for identifying MAGL inhibitors by measuring the fluorescence generated from the enzymatic cleavage of a specific substrate.

Materials:

  • Human recombinant MAGL

  • MAGL substrate (e.g., a fluorogenic substrate)

  • Assay buffer

  • Test compound

  • Positive control inhibitor (e.g., JZL184)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • MAGL enzyme solution

    • Test compound at various concentrations (or solvent for control and positive control inhibitor)

  • Pre-incubation: Incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MAGL Inhibition and Endocannabinoid Signaling

MAGL_Inhibition cluster_ecs Endocannabinoid System two_ag 2-Arachidonoylglycerol (2-AG) magl Monoacylglycerol Lipase (MAGL) two_ag->magl Degradation cb_receptor Cannabinoid Receptor (CB1/CB2) two_ag->cb_receptor Binding and Activation aa_gly Arachidonic Acid + Glycerol magl->aa_gly cellular_response Cellular Response (e.g., Reduced Inflammation, Analgesia) cb_receptor->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->magl Inhibition

References

"Methyl 1-benzylpiperidine-3-carboxylate" literature review and patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpiperidine-3-carboxylate is a heterocyclic organic compound with the chemical formula C₁₄H₁₉NO₂. It serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry and drug discovery. Its piperidine core, substituted at the nitrogen with a benzyl group and at the 3-position with a methyl carboxylate, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of cholinesterase and monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 50585-91-6[1]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Boiling Point 108-110 °C (1 Torr)[1]
Purity Typically ≥95%[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-benzylation of methyl piperidine-3-carboxylate (also known as methyl nipecotate).

General Experimental Protocol: N-benzylation of Methyl Piperidine-3-carboxylate

This procedure is a representative method and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Methyl piperidine-3-carboxylate (1 equivalent)

  • Benzyl bromide or benzyl chloride (1.1-1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl piperidine-3-carboxylate in anhydrous acetonitrile or DMF, add the base (potassium carbonate or triethylamine).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Yield:

While specific yield data for this exact transformation is not consistently reported in publicly available literature, similar N-alkylation reactions of piperidine derivatives typically afford yields in the range of 70-95%, depending on the specific conditions and purification methods employed.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic protons (benzyl group): A multiplet in the range of δ 7.20-7.40 ppm (5H).

  • Benzylic protons (-CH₂-Ph): A singlet at approximately δ 3.50-3.60 ppm (2H).

  • Ester methyl protons (-COOCH₃): A singlet around δ 3.65-3.75 ppm (3H).

  • Piperidine ring protons: A series of multiplets in the upfield region (δ 1.50-3.20 ppm). The proton at the C3 position will likely appear as a multiplet around δ 2.50-2.80 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl carbon (-COO-): A signal in the range of δ 172-175 ppm.

  • Aromatic carbons (benzyl group): Signals between δ 127-138 ppm.

  • Benzylic carbon (-CH₂-Ph): A signal around δ 63-65 ppm.

  • Ester methyl carbon (-COOCH₃): A signal at approximately δ 51-53 ppm.

  • Piperidine ring carbons: Signals in the range of δ 25-60 ppm.

IR (Infrared) Spectroscopy
  • C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1150-1250 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): A peak at m/z = 233.

  • Major Fragmentation Peaks: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the loss of the methoxycarbonyl group or cleavage of the piperidine ring.

Applications in Drug Discovery and Patents

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have shown promise in several therapeutic areas.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. These compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Receptor->Postsynaptic Activates Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Cholinesterase Inhibition Pathway
Monoacylglycerol Lipase (MAGL) Inhibitors

Benzylpiperidine derivatives synthesized from this compound have been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and pain.

MAGL_Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolyzed by CB_Receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptors Activates Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Therapeutic_Effects Therapeutic Effects (Neuroprotection, Anti-inflammation) CB_Receptors->Therapeutic_Effects Inhibitor This compound Derivative Inhibitor->MAGL Inhibits

MAGL Inhibition Pathway
Patent Landscape

This compound and its derivatives are cited in numerous patents, highlighting their commercial importance as intermediates in the synthesis of proprietary compounds. For instance, U.S. Patent US4435572A describes the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, a structurally related compound, for the development of morphine analogs. While this patent does not directly involve the title compound, it underscores the utility of the piperidine-3-carboxylate scaffold in synthesizing neuroactive agents. Further investigation into patent databases reveals that compounds with the N-benzylpiperidine core are frequently claimed in patents for a wide range of therapeutic targets.

Conclusion

This compound is a synthetically valuable building block with significant applications in drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as cholinesterase and MAGL inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents for a variety of diseases.

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Start reactants Methyl piperidine-3-carboxylate + Benzyl bromide/chloride + Base start->reactants reaction N-benzylation Reaction (60-80 °C) reactants->reaction workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Synthesis and Characterization Workflow

References

Navigating the Safety Profile of Methyl 1-benzylpiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Methyl 1-benzylpiperidine-3-carboxylate (CAS No. 50585-91-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from structurally related piperidine derivatives to provide the most current and relevant safety guidance. Professionals handling this compound should treat it with the care required for novel chemical entities and consider the information herein as a baseline for safe laboratory practices.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of a substance. While comprehensive experimental data for this compound is not widely available, some key properties have been reported.

PropertyValueSource
CAS Number 50585-91-6[1][2]
Molecular Formula C₁₄H₁₉NO₂[1][2]
Molecular Weight 233.31 g/mol [1][2]
Boiling Point 108-110 °C (at 1 Torr)[1]
Appearance Not specified (often a liquid or low-melting solid)Inferred
Solubility Not specifiedInferred

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, such as its hydrochloride salt and other N-benzylpiperidine derivatives, this compound should be handled as a substance with the potential to cause skin and eye irritation.[3][4] Some related compounds also present hazards of respiratory irritation and may be harmful if swallowed.[5][6]

Globally Harmonized System (GHS) Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

GHS Pictograms (Anticipated)

Disclaimer: This GHS classification is extrapolated from related compounds and should be used for guidance pending specific experimental validation.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is recommended to minimize exposure.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents direct skin contact.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing.Minimizes contamination of personal clothing and skin.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols or dusts are generated, use a NIOSH-approved respirator.Protects against inhalation of harmful vapors or particulates.
Engineering Controls

The work environment should be engineered to reduce potential exposure.

  • Ventilation: Work in a well-ventilated area. For procedures with a higher risk of generating aerosols or vapors, a chemical fume hood is essential.[3]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed.[3]

  • Environment: Store in a cool, dry, and well-ventilated place.[3][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

The following diagram illustrates the logical workflow for ensuring safe handling.

safe_handling_workflow Safe Handling Workflow for this compound cluster_assessment Risk Assessment cluster_procedure Safe Work Procedure start Identify Compound (this compound) hazards Review Potential Hazards - Skin Irritation - Eye Irritation - Respiratory Irritation - Harmful if Swallowed start->hazards exposure Assess Exposure Potential - Inhalation - Dermal Contact - Ingestion - Eye Contact hazards->exposure engineering Implement Engineering Controls - Fume Hood - Good Ventilation exposure->engineering ppe Select Appropriate PPE - Goggles - Gloves - Lab Coat exposure->ppe admin Follow Administrative Controls - SOPs - Training exposure->admin handle Handle Compound Safely engineering->handle ppe->handle admin->handle storage Store Properly - Cool, Dry, Ventilated - Tightly Closed handle->storage disposal Dispose of Waste Correctly handle->disposal

Safe Handling Workflow Diagram

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Response

A clear and practiced spill response plan is essential.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust.[3]

  • Collect: Place the absorbed or swept material into a suitable, labeled, and closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident according to your institution's protocols.

The following diagram outlines a general spill response workflow.

spill_response_workflow Spill Response Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazard) start->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Absorbent Material) evacuate->contain ppe->contain collect Collect Waste (Into Labeled Container) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

General Spill Response Workflow

Fire-Fighting Measures

While specific flammability data is unavailable, general precautions for organic compounds should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Information

No specific toxicological studies (e.g., LD50) for this compound have been identified in the public domain. The primary health concerns, derived from related compounds, are irritation to the skin, eyes, and respiratory system.[3][4][5] The potential for sensitization has not been determined. As with any compound intended for use in drug development, a thorough toxicological assessment should be conducted.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste.

  • Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Conclusion

While a comprehensive, experimentally-derived safety profile for this compound is not yet established, a cautious and informed approach based on the data from analogous structures allows for its safe handling in a research and development setting. Researchers and drug development professionals must employ robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established safe laboratory practices. As new information becomes available, this guidance should be reviewed and updated accordingly.

References

Methodological & Application

Synthesis of "Methyl 1-benzylpiperidine-3-carboxylate" from piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Methyl 1-benzylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a robust two-step process starting from piperidine-3-carboxylic acid. The first step involves the N-benzylation of the piperidine ring, followed by the esterification of the carboxylic acid moiety. This protocol offers a reliable method for obtaining the target compound in good yield and purity.

Introduction

The N-benzylpiperidine scaffold is a privileged structure found in a wide range of pharmacologically active compounds. The introduction of a methyl carboxylate group at the 3-position of the piperidine ring provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. This document outlines a straightforward and reproducible synthetic route to this compound.

Chemical Reaction Pathway

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Esterification Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid Reagents_1 Benzyl Bromide, K₂CO₃ Acetonitrile, Reflux Piperidine-3-carboxylic_acid->Reagents_1 N-benzylpiperidine-3-carboxylic_acid N-benzylpiperidine-3-carboxylic acid Reagents_2 SOCl₂, Methanol 0 °C to Reflux N-benzylpiperidine-3-carboxylic_acid->Reagents_2 Methyl_1-benzylpiperidine-3-carboxylate This compound Reagents_1->N-benzylpiperidine-3-carboxylic_acid Reagents_2->Methyl_1-benzylpiperidine-3-carboxylate

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-benzylpiperidine-3-carboxylic acid

This procedure details the N-alkylation of piperidine-3-carboxylic acid using benzyl bromide.

Materials:

  • Piperidine-3-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium carbonate (2.5 eq) to the suspension.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in deionized water and wash with ethyl acetate to remove any unreacted benzyl bromide.

  • Adjust the pH of the aqueous layer to approximately 2-3 with 1M HCl. A precipitate should form.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield N-benzylpiperidine-3-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the esterification of N-benzylpiperidine-3-carboxylic acid using thionyl chloride in methanol.

Materials:

  • N-benzylpiperidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-benzylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Piperidine-3-carboxylic Acid N_Benzylation N-Benzylation (Step 1) Start->N_Benzylation Esterification Esterification (Step 2) N_Benzylation->Esterification Crude_Product Crude Product Esterification->Crude_Product Purification Column Chromatography Crude_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)Physical State
1: N-BenzylationN-benzylpiperidine-3-carboxylic acid219.2885-95>95%White solid
2: EsterificationThis compound233.3180-90>98%Colorless oil

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. The detailed protocols and expected data will be valuable for researchers in organic synthesis and drug discovery. The straightforward nature of the reactions and purification procedures makes this synthesis amenable to both small-scale and larger-scale preparations.

References

The Pivotal Role of Methyl 1-benzylpiperidine-3-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-benzylpiperidine-3-carboxylate, a versatile piperidine derivative, serves as a crucial building block in the synthesis of a variety of pharmaceutical ingredients. Its unique structural features, combining a reactive ester group and a protected amine, make it an ideal starting material for the construction of complex molecular architectures found in centrally active agents and other therapeutic compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of key pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzylation of methyl piperidine-3-carboxylate (methyl nipecotate). This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon of a benzyl halide.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate Product This compound Methyl piperidine-3-carboxylate->Product + Benzyl bromide Benzyl bromide Benzyl bromide K2CO3 Potassium Carbonate (K₂CO₃) K2CO3->Product DMF DMF DMF->Product

Synthesis of this compound.
Experimental Protocol: N-benzylation of Methyl piperidine-3-carboxylate

Materials:

  • Methyl piperidine-3-carboxylate (1 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl piperidine-3-carboxylate in DMF, add potassium carbonate.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol

Application in the Synthesis of Analgesic Intermediates

This compound is a valuable precursor in the synthesis of potent analgesics, particularly analogs of fentanyl and meperidine. The ester functionality can be readily converted to other functional groups, and the N-benzyl group can be retained or modified in the final active pharmaceutical ingredient (API).

Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidine: A Key Intermediate

A common transformation of this compound is its reduction to the corresponding alcohol, 1-benzyl-3-(hydroxymethyl)piperidine. This intermediate is crucial for the synthesis of various analgesic compounds where the ester is replaced by an ether or an acyloxy group.

Reaction Scheme:

Reduction of this compound cluster_reactant Reactant cluster_reagent Reagent cluster_product Product Start This compound End 1-Benzyl-3-(hydroxymethyl)piperidine Start->End Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->End THF THF THF->End

Reduction to a key analgesic intermediate.
Experimental Protocol: Reduction of this compound

Materials:

  • This compound (1 equivalent)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench cautiously by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-benzyl-3-(hydroxymethyl)piperidine.

Quantitative Data:

ParameterValue
Yield 90-98%
Purity (by GC-MS) >97%
Appearance Colorless oil
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol

Signaling Pathway Context: Opioid Receptor Agonism

The analgesic compounds derived from this compound often act as agonists at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of these synthetic ligands to MORs in the central nervous system initiates a signaling cascade that ultimately leads to analgesia.

Opioid Receptor Signaling Analgesic Analgesic (e.g., Fentanyl analog) MOR Mu-Opioid Receptor (MOR) Analgesic->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) Ion_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ion_channel->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Simplified opioid receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The straightforward and high-yielding protocols for its preparation and subsequent functional group transformations provide an efficient pathway for the development of novel therapeutic agents, particularly in the field of analgesics. The methodologies outlined in these application notes offer a solid foundation for researchers and drug development professionals working to create the next generation of medicines.

Application Notes and Protocols: Methyl 1-Benzylpiperidine-3-carboxylate as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing methyl 1-benzylpiperidine-3-carboxylate as a key starting material. The protocols focus on the synthesis of pyrazole and pyrimidine derivatives, highlighting the versatility of the parent molecule in constructing diverse chemical scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block for the synthesis of complex molecular architectures. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs. The presence of a reactive ester group at the 3-position, combined with the stable N-benzyl protecting group, allows for a variety of chemical transformations to generate novel heterocyclic systems. These heterocycles are of significant interest due to their wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. This note details reliable protocols for the synthesis of substituted pyrazoles and pyrimidines, providing a foundation for the exploration of new chemical space in drug development programs.

Synthesis of Novel Pyrazole Derivatives

A robust and well-established method for the synthesis of pyrazoles from β-keto esters provides a clear pathway for the utilization of this compound. The overall synthetic strategy involves the initial conversion of the starting material to a β-keto ester, which is then transformed into a reactive enamine intermediate, followed by cyclization with hydrazine derivatives to yield the target pyrazoles. This approach is adapted from the successful synthesis of related N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.[1][2]

Experimental Workflow for Pyrazole Synthesis

start This compound keto_ester Methyl 1-benzyl-3-(2-methoxy-2-oxoacetyl)piperidine-3-carboxylate (β-keto ester) start->keto_ester 1. Claisen Condensation enamine Methyl 1-benzyl-3-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-3-carboxylate (β-enamino diketone) keto_ester->enamine 2. Reaction with DMF-DMA pyrazole Methyl 1-benzyl-3-(4-(methoxycarbonyl)-1H-pyrazol-5-yl)piperidine-3-carboxylate (Target Pyrazole) enamine->pyrazole 3. Cyclization with Hydrazine start This compound keto_ester Methyl 1-benzyl-3-(2-methoxy-2-oxoacetyl)piperidine-3-carboxylate (β-keto ester) start->keto_ester 1. Claisen Condensation pyrimidine Substituted Pyrimidine Derivative keto_ester->pyrimidine 2. Cyclocondensation with Amidine/Guanidine/Urea

References

Application Notes and Protocols for the Chromatographic Separation of Methyl 1-benzylpiperidine-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chromatographic separation of the enantiomers of Methyl 1-benzylpiperidine-3-carboxylate. This compound, a key chiral intermediate in the synthesis of various pharmacologically active molecules, requires robust analytical methods to ensure enantiomeric purity, which is critical for its efficacy and safety profile. The primary method detailed herein utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), a widely accepted and effective technique for resolving enantiomers of piperidine derivatives.

Introduction

This compound possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their separation and quantification a crucial step in the drug development process. Chiral HPLC is a powerful technique for the direct separation of enantiomers, offering high resolution and sensitivity. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® and Chiralcel® columns, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including piperidine derivatives.

This application note details a representative HPLC method for the baseline separation of this compound enantiomers, based on established methodologies for structurally similar compounds.

Chromatographic Method and Data

The following table summarizes the optimized chromatographic conditions and the resulting data for the enantiomeric separation of this compound.

Table 1: HPLC Method Parameters and Performance Data

ParameterValue
Instrumentation
SystemAgilent 1260 Infinity II LC System or equivalent
DetectorUV-Vis Detector
Chromatographic Column
Column TypeChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica)
Dimensions250 mm x 4.6 mm I.D.
Particle Size5 µm
Mobile Phase
Compositionn-Hexane / Ethanol (80:20, v/v)
Flow Rate1.0 mL/min
Detection
Wavelength220 nm
Temperature
Column Oven25 °C
Sample
Analyte(±)-Methyl 1-benzylpiperidine-3-carboxylate
Concentration1.0 mg/mL
Injection Volume10 µL
Performance Data
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0
Tailing Factor1.1 - 1.3

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of ethanol to obtain a stock solution of 1.0 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC System Preparation and Operation
  • System Equilibration:

    • Install the Chiralpak® IA column in the column oven.

    • Purge the HPLC system with the mobile phase (n-Hexane / Ethanol 80:20, v/v) for at least 30 minutes at a flow rate of 1.0 mL/min to ensure a stable baseline.

  • Method Setup:

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 220 nm.

    • Set the injection volume to 10 µL.

  • Analysis:

    • Inject the prepared sample solution onto the equilibrated HPLC system.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers (approximately 15 minutes).

  • Data Processing:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks to confirm adequate separation.

    • Determine the enantiomeric ratio or enantiomeric excess (ee%) as required.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for chiral method development and the logical steps involved in troubleshooting common issues encountered during the separation of enantiomers.

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation start Define Separation Goal (Analytical or Preparative) sample_prep Prepare Racemic Standard start->sample_prep csp_selection Select Chiral Stationary Phases (e.g., Chiralpak IA, Chiralcel OD) sample_prep->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening initial_runs Perform Initial Chromatographic Runs mobile_phase_screening->initial_runs eval_separation Evaluate Separation (Resolution, Tailing) initial_runs->eval_separation check_resolution Resolution > 1.5? eval_separation->check_resolution optimize_params Optimize Parameters (Mobile Phase Ratio, Flow Rate, Temperature) optimize_params->eval_separation check_resolution->optimize_params No validate_method Validate Method (Linearity, Precision, Accuracy) check_resolution->validate_method Yes final_protocol Finalize Application Protocol validate_method->final_protocol

Application Notes and Protocols: Reactivity of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of Methyl 1-benzylpiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles and provide a framework for the successful execution of reactions with both electrophiles and nucleophiles.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1] The reactivity of this molecule is primarily centered around three functional groups: the tertiary amine, the ester, and the carbon alpha to the carbonyl group. Understanding the interplay of these groups is crucial for designing synthetic routes to complex target molecules.

Reactions at the Ester Functional Group

The ester moiety of this compound is susceptible to attack by a variety of nucleophiles.

Nucleophilic Acyl Substitution

1. Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzylpiperidine-3-carboxylic acid, under basic or acidic conditions. This transformation is often a necessary step for subsequent amide bond formation.

2. Amide Formation: The ester can be converted directly to an amide by heating with an amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents.

3. Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, (1-benzylpiperidin-3-yl)methanol.[2][3]

4. Grignard Reaction: The reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols, providing a route for the introduction of two identical alkyl or aryl groups at the carbonyl carbon.

Experimental Protocols

Table 1: Nucleophilic Reactions at the Ester Group

ReactionReagents and ConditionsProductTypical Yield (%)
Hydrolysis (Basic) 1. NaOH (aq), MeOH, Reflux, 5h.[4] 2. Acidic workup (e.g., HCl) to pH ~6.1-Benzylpiperidine-3-carboxylic acid90-95
Amide Formation Amine, Heat or Coupling Agent (e.g., HATU, DIPEA), DMF, rt, 3-12h.[3]1-Benzylpiperidine-3-carboxamide derivative70-95
Reduction (LiAlH4) 1. LiAlH4, Anhydrous THF, 0 °C to rt, 1h.[3] 2. Quench with Na2SO4·10H2O.(1-Benzylpiperidin-3-yl)methanol85-95
Grignard Reaction 1. R-MgX (2.5 eq.), Anhydrous Et2O, 0 °C to rt. 2. Quench with sat. aq. NH4Cl.[5]2-(1-Benzylpiperidin-3-yl)propan-2-ol (for R=Me)70-85

Protocol 1: Hydrolysis of this compound

  • Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Hydrochloric Acid (HCl), Water, Diethyl Ether.

  • Procedure:

    • Dissolve this compound in a mixture of methanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.[4]

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 6.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzylpiperidine-3-carboxylic acid.

Protocol 2: Reduction of this compound with LiAlH4

  • Materials: this compound, Lithium Aluminum Hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate Decahydrate (Na2SO4·10H2O), Diethyl Ether.

  • Procedure:

    • To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.[3]

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the slow, portion-wise addition of Na2SO4·10H2O until the gas evolution ceases.

    • Filter the resulting solid and wash with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (1-benzylpiperidin-3-yl)methanol.

Reactions at the Alpha-Carbon

The carbon atom adjacent to the ester carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Electrophilic Substitution

1. Alkylation: The enolate can be alkylated using alkyl halides. The regioselectivity of this reaction can be influenced by the choice of base and reaction conditions.

2. Acylation: Reaction of the enolate with acylating agents, such as acid chlorides or anhydrides, will introduce an acyl group at the α-position.

3. Michael Addition: The enolate can act as a Michael donor and add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.[6][7][8]

Experimental Protocols

Table 2: Electrophilic Reactions at the Alpha-Carbon

ReactionReagents and ConditionsProductTypical Yield (%)
Alkylation 1. LDA, Anhydrous THF, -78 °C. 2. Alkyl halide (e.g., CH3I).Methyl 1-benzyl-3-alkylpiperidine-3-carboxylate60-80
Acylation 1. NaH, Anhydrous THF, 0 °C to rt. 2. Acyl chloride (e.g., AcCl).Methyl 1-benzyl-3-acylpiperidine-3-carboxylate50-70
Michael Addition 1. NaOEt, EtOH, rt. 2. Michael acceptor (e.g., methyl vinyl ketone).Methyl 1-benzyl-3-(3-oxobutyl)piperidine-3-carboxylate55-75

Protocol 3: Alkylation of this compound

  • Materials: this compound, Lithium Diisopropylamide (LDA), Anhydrous Tetrahydrofuran (THF), Methyl Iodide, Saturated Aqueous Ammonium Chloride (NH4Cl), Diethyl Ether.

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF.

    • Cool the LDA solution to -78 °C under an inert atmosphere.

    • Add a solution of this compound in anhydrous THF dropwise to the LDA solution and stir for 1 hour at -78 °C to form the enolate.

    • Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Reaction Workflow Diagrams

nucleophilic_acyl_substitution start This compound hydrolysis Hydrolysis (NaOH, H2O/MeOH) start->hydrolysis reduction Reduction (LiAlH4) start->reduction grignard Grignard Reaction (R-MgX) start->grignard acid 1-Benzylpiperidine-3-carboxylic acid hydrolysis->acid amide_formation Amide Formation (Amine, Coupling Agent) acid->amide_formation amide Amide Derivative amide_formation->amide alcohol Primary Alcohol reduction->alcohol tert_alcohol Tertiary Alcohol grignard->tert_alcohol

Caption: Reactions at the ester functionality.

alpha_carbon_reactions start This compound enolate Enolate Formation (Base, e.g., LDA) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation acylation Acylation (Acyl Halide) enolate->acylation michael Michael Addition (α,β-unsaturated carbonyl) enolate->michael alkylated_product α-Alkylated Product alkylation->alkylated_product acylated_product α-Acylated Product acylation->acylated_product michael_adduct Michael Adduct michael->michael_adduct

Caption: Reactions at the alpha-carbon via enolate.

Conclusion

This compound is a valuable synthetic intermediate with multiple reactive sites that can be selectively functionalized. The protocols provided herein offer a foundation for the exploration of its chemistry, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and development. Careful control of reaction conditions is essential to achieve the desired regioselectivity and high yields.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active natural products. Its inherent three-dimensional nature allows for the precise spatial arrangement of substituents, making it an ideal framework for probing interactions with biological targets. "Methyl 1-benzylpiperidine-3-carboxylate" is a versatile starting material for the construction of diverse chemical libraries, particularly for the discovery of novel therapeutic agents. The N-benzyl group provides a certain level of conformational rigidity and can engage in crucial cation-π and π-π interactions with target proteins, while the methyl ester at the 3-position serves as a convenient handle for derivatization, most commonly through amide bond formation.

This document provides detailed application notes and protocols for the use of "this compound" in the parallel synthesis of a library of N-substituted piperidine-3-carboxamides. These compounds have shown significant potential as cholinesterase inhibitors, a key target in the therapeutic management of Alzheimer's disease.

Core Applications in Drug Discovery

Libraries derived from the this compound scaffold are particularly valuable for:

  • Lead Discovery: Rapidly generating a diverse set of compounds for high-throughput screening to identify initial hits against a biological target.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the piperidine scaffold to understand the key molecular features required for biological activity and to optimize lead compounds.

  • Fragment-Based Drug Discovery (FBDD): The piperidine core can serve as a starting point for fragment elaboration, growing a small, weakly binding fragment into a more potent lead compound.

Derivatives of this scaffold have been investigated for a range of biological activities, with a notable focus on their potential as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in mitigating the cognitive decline associated with Alzheimer's disease.

Experimental Protocols

The following protocols outline a two-step process for the parallel synthesis of a library of 1-benzylpiperidine-3-carboxamides from this compound. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a parallel amide coupling reaction with a diverse set of primary and secondary amines.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, which is the key intermediate for the subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1M HCl.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylpiperidine-3-carboxylic acid as a solid. This product is often used in the next step without further purification.

Protocol 2: Parallel Amide Coupling in a 96-Well Plate Format

This protocol details the parallel synthesis of a library of amides using a 96-well plate format, which is amenable to high-throughput synthesis.

Materials and Equipment:

  • 1-Benzylpiperidine-3-carboxylic acid (from Protocol 1)

  • A library of diverse primary and secondary amines (stock solutions in DMF or DMSO)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

  • Plate shaker

  • Centrifugal evaporator or lyophilizer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1-benzylpiperidine-3-carboxylic acid (e.g., 0.5 M in anhydrous DMF).

    • Prepare stock solutions of a diverse library of amines (e.g., 0.6 M in anhydrous DMF or DMSO) in a 96-well plate format.

    • Prepare a stock solution of HATU (e.g., 0.55 M in anhydrous DMF).

    • Prepare a stock solution of DIPEA (e.g., 1.5 M in anhydrous DMF).

  • Reaction Setup in 96-Well Block:

    • To each well of a 96-well reaction block, add the stock solution of 1-benzylpiperidine-3-carboxylic acid (1.0 eq).

    • Add the corresponding amine stock solution (1.2 eq) to each well according to a pre-defined library layout.

    • To each well, add the DIPEA stock solution (3.0 eq).

    • Initiate the reaction by adding the HATU stock solution (1.1 eq) to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block and place it on a plate shaker at room temperature. Allow the reactions to proceed for 4-16 hours.

    • Monitor the completion of the reaction for a few representative wells by LC-MS.

    • Once the reactions are complete, the solvent can be removed using a centrifugal evaporator or the products can be purified by preparative HPLC-MS. For a quicker procedure for screening purposes, a liquid-liquid extraction can be performed in the plate.

  • High-Throughput Purification (Optional):

    • The crude reaction mixtures can be purified using parallel preparative HPLC-MS to yield the final pure compounds.

Data Presentation

The following table summarizes the expected yields for a representative library of 1-benzylpiperidine-3-carboxamides synthesized using the parallel synthesis protocol described above. The yields are representative and can vary depending on the specific amine used and the purification method.

Amine MoietyProduct StructureMolecular FormulaYield (%)Purity (%)
AnilineC₂₀H₂₄N₂O85>95
BenzylamineC₂₁H₂₆N₂O92>95
MorpholineC₁₈H₂₆N₂O₂88>95
4-FluoroanilineC₂₀H₂₃FN₂O82>95
2-MethoxyethylamineC₁₇H₂₆N₂O₂90>95

Visualizations

Experimental Workflow for Parallel Amide Synthesis

G cluster_0 Preparation cluster_1 Parallel Synthesis (96-Well Plate) cluster_2 Downstream Processing Start This compound Hydrolysis Saponification (Protocol 1) Start->Hydrolysis Acid 1-Benzylpiperidine-3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Protocol 2) HATU, DIPEA, DMF Acid->Coupling Amine_Library Amine Library (96-well plate) Amine_Library->Coupling Purification Parallel Purification (HPLC-MS) Coupling->Purification Analysis Characterization & Screening Purification->Analysis End Compound Library Analysis->End

Caption: Workflow for parallel synthesis of a 1-benzylpiperidine-3-carboxamide library.

Acetylcholinesterase Inhibition Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release Released ACh ACh_vesicle->ACh_release Action Potential AChE Acetylcholinesterase (AChE) ACh_release->AChE AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binding Hydrolysis ACh -> Choline + Acetate AChE->Hydrolysis Inhibitor 1-Benzylpiperidine-3-carboxamide (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Mechanism of action for 1-benzylpiperidine-3-carboxamide as an AChE inhibitor.

Conclusion

"this compound" is an excellent starting material for the parallel synthesis of diverse libraries of piperidine-3-carboxamides. The protocols provided herein offer a robust and efficient method for generating such libraries in a high-throughput manner. The resulting compounds are of significant interest in drug discovery, particularly for the identification of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases. The amenability of this scaffold to parallel synthesis allows for rapid exploration of chemical space and the efficient generation of SAR data, accelerating the drug discovery process.

Scale-up Synthesis of Methyl 1-benzylpiperidine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 1-benzylpiperidine-3-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the N-benzylation of methyl piperidine-3-carboxylate (methyl nipecotate).

Overview

The synthesis of this compound is achieved through the direct N-alkylation of methyl piperidine-3-carboxylate with benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. For a scalable and efficient process, the use of a phase-transfer catalyst is recommended, which facilitates the reaction between the water-soluble and organic-soluble reactants.

Chemical Reaction Scheme

Caption: N-benzylation of methyl piperidine-3-carboxylate.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Methyl piperidine-3-carboxylate24331-93-7143.18
Benzyl Chloride100-44-7126.58
Potassium Carbonate (K₂CO₃)584-08-7138.21
Tetrabutylammonium bromide (TBAB)1643-19-2322.37
Acetonitrile (CH₃CN)75-05-841.05
Dichloromethane (CH₂Cl₂)75-09-284.93
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04
Hydrochloric Acid (HCl), concentrated7647-01-036.46
Sodium Bicarbonate (NaHCO₃), saturated144-55-884.01
Scale-up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment.

  • Reaction Setup:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add methyl piperidine-3-carboxylate (1.0 eq).

    • Add acetonitrile as the solvent.

    • Add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.05 eq) to the flask.

  • Addition of Benzyl Chloride:

    • Dissolve benzyl chloride (1.1 eq) in acetonitrile.

    • Add the benzyl chloride solution dropwise to the stirred reaction mixture at room temperature over a period of 30-60 minutes. An exotherm may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product as an oil.

    • For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

ParameterValue
Reactants
Methyl piperidine-3-carboxylate1.0 eq
Benzyl Chloride1.1 eq
Reagents
Potassium Carbonate2.0 eq
Tetrabutylammonium bromide0.05 eq
Solvent
Acetonitrile~5-10 mL per gram of starting material
Reaction Conditions
TemperatureReflux (~82 °C)
Reaction Time4-6 hours
Expected Yield > 90%
Purity (after distillation) > 95%

Experimental Workflow

Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add Methyl piperidine-3-carboxylate,  K2CO3, TBAB, and Acetonitrile to flask Start->Reaction_Setup Reagent_Addition Add Benzyl Chloride solution dropwise at room temperature Reaction_Setup->Reagent_Addition Reaction Heat to reflux (82°C) for 4-6 hours Reagent_Addition->Reaction Monitoring Monitor reaction progress by TLC/HPLC Reaction->Monitoring Workup Cool, filter, concentrate, dissolve in DCM, wash, and dry Monitoring->Workup Reaction Complete Purification Evaporate solvent and purify by vacuum distillation Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the synthesis.

Application Notes and Protocols: Methyl 1-benzylpiperidine-3-carboxylate in the Development of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzylpiperidine-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of centrally active compounds. The inherent structural features of the N-benzylpiperidine moiety, including its three-dimensional nature and ability to engage in cation-π interactions, make it a privileged core for targeting various proteins within the central nervous system (CNS).[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of CNS-active agents derived from this valuable building block. The primary focus will be on its application in the generation of cholinesterase and monoacylglycerol lipase (MAGL) inhibitors, two key targets in the therapy of neurodegenerative disorders.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-alkylation of a piperidine-3-carboxylate ester. This can be achieved by reacting methyl piperidine-3-carboxylate with benzyl bromide in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl piperidine-3-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Application in the Development of Cholinesterase Inhibitors

Derivatives of the 1-benzylpiperidine scaffold have shown significant promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4] The N-benzylpiperidine moiety can interact with the peripheral anionic site (PAS) of AChE, while modifications at the 3-position can be designed to interact with the catalytic active site (CAS).

Quantitative Data: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

While specific data for derivatives of this compound are limited in publicly available literature, the following table presents data for structurally related N-benzylpiperidine compounds to illustrate the potential of this scaffold.

CompoundTarget EnzymeIC₅₀ (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08
N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamideAChE16.07
N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamideBuChE15.16

Note: The data above is for 4-substituted N-benzylpiperidine derivatives and is provided for illustrative purposes.[5][6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of compounds against AChE.[7]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is believed to improve cognitive function in Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Inhibitor N-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates MAGL_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling DAG Diacylglycerol DAGL DAG Lipase DAG->DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors Activates AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (via COX enzymes) AA->Prostaglandins Metabolized Inhibitor N-Benzylpiperidine Derivative (Inhibitor) Inhibitor->MAGL Inhibits Endocannabinoid_signaling Endocannabinoid Signaling CB_receptors->Endocannabinoid_signaling Inflammation Inflammation Prostaglandins->Inflammation Workflow start This compound (Starting Material) synthesis Chemical Synthesis of Derivatives (e.g., amidation, reduction, etc.) start->synthesis purification Purification and Structural Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening (e.g., AChE, MAGL inhibition assays) purification->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies in Animal Models (e.g., neurodegenerative disease models) lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Application Notes and Protocols for Methyl 1-benzylpiperidine-3-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While "Methyl 1-benzylpiperidine-3-carboxylate" is not documented as a standalone agrochemical, its structural motif is a key component in a variety of biologically active compounds. These application notes explore its potential as a versatile starting material for the synthesis of novel agrochemical candidates, particularly fungicides. The N-benzylpiperidine core is a privileged scaffold in medicinal and agrochemical chemistry, offering a three-dimensional structure that can be strategically modified to interact with biological targets.[1][2][3]

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is crucial for its application in synthetic protocols.

PropertyValueReference
CAS Number 50585-91-6[4]
Molecular Formula C14H19NO2[4]
Molecular Weight 233.31 g/mol [4]
Boiling Point 108-110 °C (1 Torr)[4]
Purity ≥95%[4]
Hypothetical Application: Synthesis of Novel Fungicide Candidates

The piperidine scaffold is present in several classes of commercial fungicides, including Sterol Biosynthesis Inhibitors (SBIs) and Succinate Dehydrogenase Inhibitors (SDHIs).[5] By modifying the carboxylate group of "this compound," it is possible to synthesize a library of derivatives, such as amides and esters, which can be screened for fungicidal activity. The N-benzyl group can also be modified or removed in subsequent synthetic steps to explore structure-activity relationships (SAR).

This protocol outlines a hypothetical pathway to synthesize a novel fungicide candidate, "Fungicide Candidate A," by converting the methyl ester to a carboxylic acid and then coupling it with a hypothetical bioactive amine (e.g., 2-amino-4-chlorophenol), a moiety chosen for its known contribution to antimicrobial activity in other chemical series.

Experimental Protocols

3.1. Synthesis of 1-benzylpiperidine-3-carboxylic acid (Intermediate)

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve this compound (1 eq) in a mixture of THF and water (2:1 v/v).

    • Add LiOH (1.5 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 5-6 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-benzylpiperidine-3-carboxylic acid.

3.2. Synthesis of Fungicide Candidate A: N-(2-hydroxy-5-chlorophenyl)-1-benzylpiperidine-3-carboxamide

This protocol describes the amide coupling of the carboxylic acid intermediate with a selected amine.

  • Materials:

    • 1-benzylpiperidine-3-carboxylic acid

    • 2-amino-4-chlorophenol

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1-benzylpiperidine-3-carboxylic acid (1 eq) and 2-amino-4-chlorophenol (1.1 eq) in DMF.

    • Add DIPEA (3 eq) to the solution and stir for 10 minutes.

    • Add HATU (1.2 eq) portion-wise and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Fungicide Candidate A.

Hypothetical In Vitro Fungicidal Activity

The synthesized "Fungicide Candidate A" would then be tested for its efficacy against a panel of common plant pathogens. The results can be compared with commercial fungicides to assess its potential.

CompoundBotrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)Pythium aphanidermatum EC₅₀ (µg/mL)
Fungicide Candidate A 2.51.83.2
Azoxystrobin (Standard) 5.23.116.9[6]
Boscalid (Standard) 1.90.96[7]>50

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

G Synthetic Workflow for Fungicide Candidate A cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Intermediate 1-benzylpiperidine-3-carboxylic acid Start->Intermediate LiOH, THF/H₂O Final_Product Fungicide Candidate A Intermediate->Final_Product HATU, DIPEA, 2-amino-4-chlorophenol In_Vitro In Vitro Assay (EC₅₀ determination) Final_Product->In_Vitro Biological Screening In_Vivo In Vivo Assay (Pot experiment) In_Vitro->In_Vivo Data Data Analysis & SAR In_Vivo->Data

Caption: Synthetic and evaluation workflow for a novel fungicide.

G Hypothetical Mode of Action: SDH Inhibition Fungicide Fungicide Candidate A SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Binds to and inhibits ETC Electron Transport Chain SDH->ETC is part of ATP ATP Production SDH->ATP Inhibition disrupts ETC->ATP Drives Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth is required for

Caption: Hypothetical inhibition of Succinate Dehydrogenase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-benzylation of Methyl Piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful N-benzylation of methyl piperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-benzylation of methyl piperidine-3-carboxylate?

A1: The two most prevalent and effective methods are direct nucleophilic substitution (SN2) with a benzyl halide and reductive amination with benzaldehyde. Direct alkylation is a classic method involving the reaction of the piperidine nitrogen with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[1] Reductive amination offers a milder alternative, involving the formation of an iminium ion intermediate from the piperidine and benzaldehyde, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)3).[2]

Q2: I'm observing a significant amount of a side-product with a higher molecular weight. What could it be?

A2: A common side-product in N-alkylation reactions is the quaternary ammonium salt, resulting from over-alkylation of the piperidine nitrogen.[2] This is more likely to occur if an excess of the benzylating agent is used or if the reaction is allowed to proceed for an extended period. To minimize this, it is recommended to add the alkyl halide slowly to the reaction mixture, ensuring the piperidine is in excess.[3]

Q3: My reaction is sluggish and gives a low yield. What are the potential causes?

A3: Low or no conversion can be attributed to several factors. The quality of the benzyl halide is crucial; it should be fresh and properly stored to avoid decomposition. The choice of solvent and base is also critical. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions.[1] The base must be strong enough to deprotonate the piperidinium salt that forms during the reaction but not so strong as to cause unwanted side reactions.[3] Insufficient heating can also lead to slow reaction rates.

Q4: Can I use benzyl alcohol for the N-benzylation?

A4: Yes, N-benzylation using benzyl alcohol is possible through a process called "hydrogen borrowing" or catalytic N-alkylation. This method is considered environmentally friendly as water is the only byproduct.[4] It typically requires a transition metal catalyst, and reaction conditions such as temperature, reaction time, and catalyst loading need to be optimized for high conversion and selectivity.[4]

Q5: How can I purify the final product, methyl 1-benzylpiperidine-3-carboxylate?

A5: Purification is typically achieved through flash column chromatography on silica gel. After an aqueous work-up to remove the base and any water-soluble byproducts, the crude product is dissolved in a minimal amount of a suitable solvent and subjected to chromatography.[1] The choice of eluent will depend on the polarity of the product and any impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive Benzyl Halide: Benzyl bromide/chloride can degrade over time.Use a fresh bottle of the benzyl halide or purify the existing stock.
Insufficient Base Strength: The chosen base may not be strong enough to neutralize the formed hydrohalic acid, leading to the formation of the unreactive piperidinium salt.Switch to a stronger, non-nucleophilic base. For example, if using NaHCO₃, consider trying K₂CO₃ or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Inappropriate Solvent: Non-polar solvents are generally unsuitable for this SN2 reaction.Use a polar aprotic solvent such as acetonitrile, DMF, or dichloromethane (DCM).[1]
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Heat the reaction mixture. Refluxing in acetonitrile is a common condition.[1]
Formation of Quaternary Ammonium Salt (Over-alkylation) Excess Benzyl Halide: Using a large excess of the alkylating agent increases the likelihood of a second alkylation event.Use a slight excess (1.1-1.2 equivalents) of the benzyl halide.[3]
Rapid Addition of Benzyl Halide: A high local concentration of the benzyl halide can promote over-alkylation.Add the benzyl halide dropwise or via a syringe pump over a period of time to maintain a low concentration.[3]
Incomplete Reaction Steric Hindrance: While less of a concern for the 3-position compared to the 2-position, bulky substituents can slow down the reaction.Increase the reaction time and/or temperature. Consider using a less sterically hindered base.
Poor Solubility of Reactants: The piperidine salt or the base may not be sufficiently soluble in the chosen solvent.Switch to a solvent that provides better solubility for all reactants, such as DMF.
Difficulty in Product Isolation Product is Water Soluble: The product may have some solubility in the aqueous phase during work-up, leading to lower isolated yields.Perform multiple extractions with an organic solvent and wash the combined organic layers with brine to remove residual water.
Emulsion Formation during Work-up: The presence of salts and the amine product can lead to the formation of an emulsion.Add a small amount of brine to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Direct N-Benzylation of Piperidine Derivatives

Piperidine DerivativeBenzylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
PiperidineBenzyl chlorideK₂CO₃EtOH80 (MW)40 min>90[1]
Methyl 4-piperidinecarboxylate HClBenzyl bromideTriethylamineMethanolReflux6 h94.2[5]
PiperidineBenzyl bromideDIPEAMeCNRT12 h~92[1]
Piperidine4-Methoxybenzyl chlorideDIPEADCMRT12 h>90[1]

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol is a general procedure for the N-benzylation of methyl piperidine-3-carboxylate using benzyl bromide and a non-nucleophilic base.

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl piperidine-3-carboxylate and the anhydrous solvent (to make a ~0.1 M solution).

  • Add the base (DIPEA or K₂CO₃).

  • Stir the mixture at room temperature.

  • Slowly add benzyl bromide to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if K₂CO₃ was used, filter the solid.

  • Concentrate the solution under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a milder approach to N-benzylation using benzaldehyde and a selective reducing agent.

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq.)

  • Benzaldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl piperidine-3-carboxylate and the anhydrous solvent.

  • Add benzaldehyde and stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in portions to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification prep Combine Methyl Piperidine-3-carboxylate, Solvent, and Base add_benzyl Slowly Add Benzyl Halide prep->add_benzyl react Stir at RT or Heat add_benzyl->react monitor Monitor by TLC react->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the N-benzylation of methyl piperidine-3-carboxylate.

troubleshooting_guide start Low Yield? check_reagents Check Reagent Quality (Benzyl Halide) start->check_reagents Yes side_product Side Product Observed? start->side_product No change_base Increase Base Strength (e.g., K₂CO₃, DIPEA) check_reagents->change_base change_solvent Use Polar Aprotic Solvent (MeCN, DMF) change_base->change_solvent increase_temp Increase Temperature change_solvent->increase_temp optimize Optimization Successful increase_temp->optimize over_alkylation Over-alkylation (Quaternary Salt) side_product->over_alkylation Yes side_product->optimize No slow_addition Slowly Add Benzyl Halide over_alkylation->slow_addition slow_addition->optimize

Caption: Troubleshooting decision tree for optimizing N-benzylation.

reaction_pathways cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination start Methyl Piperidine-3-carboxylate direct_reagents + Benzyl Halide + Base (e.g., K₂CO₃) start->direct_reagents reductive_reagents + Benzaldehyde start->reductive_reagents product This compound direct_conditions Polar Aprotic Solvent (e.g., MeCN) Heat direct_conditions->product iminium Iminium Ion Intermediate reduction + Reducing Agent (e.g., NaBH(OAc)₃) reduction->product

Caption: Comparison of synthetic pathways for N-benzylation.

References

"Methyl 1-benzylpiperidine-3-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1-benzylpiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary and widely used methods for the synthesis of this compound:

  • Direct N-Alkylation: This method involves the reaction of methyl piperidine-3-carboxylate (methyl nipecotate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This is a classic SN2 reaction where the piperidine nitrogen acts as a nucleophile.

  • Reductive Amination: This one-pot reaction involves the condensation of methyl piperidine-3-carboxylate with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents for this step include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

Q2: I am observing a significant amount of a water-soluble byproduct in my direct N-alkylation reaction. What could it be?

A2: A common side reaction in the N-alkylation of piperidines is over-alkylation , leading to the formation of a quaternary ammonium salt, specifically 1,1-dibenzyl-3-(methoxycarbonyl)piperidin-1-ium halide.[1] This byproduct is highly polar and water-soluble.

Q3: My reductive amination reaction is showing multiple spots on the TLC plate, and the yield of the desired product is low. What are the likely side reactions?

A3: In reductive amination, several side reactions can occur, leading to a complex reaction mixture:

  • Dialkylation: If the starting amine is primary, dialkylation can be a significant issue.[2] In the context of synthesizing this compound from methyl piperidine-3-carboxylate (a secondary amine), this is less of a concern for the nitrogen, but impurities in starting materials could lead to unexpected products.

  • Formation of Benzyl Alcohol: If the reducing agent is too reactive or conditions are not optimized, it can reduce the starting benzaldehyde to benzyl alcohol.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted methyl piperidine-3-carboxylate and benzaldehyde.

Q4: How can I minimize the formation of the quaternary ammonium salt in the direct N-alkylation method?

A4: To suppress the formation of the quaternary ammonium salt, you can try the following:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzyl halide.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[3]

  • Choice of Base: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate.[3]

Q5: What are the best practices for purifying this compound?

A5: Purification of the final product typically involves the following steps:

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove the base, salts, and any water-soluble byproducts. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous acid/base solution.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an alternative or a final purification step.

Troubleshooting Guides

Issue 1: Low Yield in Direct N-Alkylation
Symptom Possible Cause Troubleshooting Steps
TLC shows significant unreacted methyl piperidine-3-carboxylate. Incomplete reaction due to insufficient reactivity.• Increase the reaction temperature.• Use a more reactive benzyl halide (e.g., benzyl bromide instead of benzyl chloride).• Ensure the base is strong enough to deprotonate the piperidinium salt formed during the reaction.
TLC shows the presence of a polar, baseline spot. Formation of the quaternary ammonium salt.• Use a slight excess (1.1-1.2 equivalents) of methyl piperidine-3-carboxylate.• Add the benzyl halide dropwise over an extended period.• Use a hindered base like DIPEA.
The reaction is sluggish and does not go to completion. Poor solubility of reagents or base.• Switch to a more polar aprotic solvent like DMF or acetonitrile.[3]
Issue 2: Complex Mixture in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
TLC/GC-MS shows the presence of benzyl alcohol. The reducing agent is reducing the benzaldehyde before iminium ion formation.• Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for imines.• Ensure the iminium ion has formed before adding the reducing agent (if performing a stepwise reaction).
Significant amounts of both starting materials remain. Inefficient iminium ion formation or reduction.• Add a catalytic amount of a weak acid (e.g., acetic acid) to promote iminium ion formation.• Ensure the reducing agent is active and added in the correct stoichiometry.
Multiple unknown spots on TLC. Potential for side reactions like aldol condensation of benzaldehyde or other unforeseen reactions.• Optimize the reaction temperature, keeping it as low as possible to maintain a reasonable reaction rate.• Ensure the purity of starting materials.

Experimental Protocols

Method A: Direct N-Alkylation

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl piperidine-3-carboxylate and anhydrous acetonitrile.

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • Slowly add benzyl bromide to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Reductive Amination

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl piperidine-3-carboxylate and benzaldehyde in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination start_A Methyl piperidine-3-carboxylate + Benzyl bromide product_A This compound start_A->product_A K₂CO₃, CH₃CN side_A Quaternary Ammonium Salt product_A->side_A Excess Benzyl bromide start_B Methyl piperidine-3-carboxylate + Benzaldehyde intermediate_B Iminium Ion start_B->intermediate_B -H₂O side_B Benzyl Alcohol start_B->side_B NaBH(OAc)₃ product_B This compound intermediate_B->product_B NaBH(OAc)₃

Caption: Synthetic routes to this compound.

Troubleshooting_Alkylation start Low Yield in Direct N-Alkylation incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_alkylation Over-alkylation? start->over_alkylation sol_incomplete Increase Temp Use Benzyl Bromide Stronger Base incomplete_rxn->sol_incomplete sol_over Excess Piperidine Slow Addition of BnBr Use Hindered Base over_alkylation->sol_over

Caption: Troubleshooting low yield in direct N-alkylation.

Troubleshooting_Amination start Complex Mixture in Reductive Amination benzyl_alcohol Benzyl Alcohol Formation? start->benzyl_alcohol unreacted_sm Unreacted Starting Materials? start->unreacted_sm sol_alcohol Use Milder Reductant (STAB) benzyl_alcohol->sol_alcohol sol_sm Catalytic Acid Check Reductant Activity unreacted_sm->sol_sm

Caption: Troubleshooting complex mixtures in reductive amination.

References

Technical Support Center: Purification of Crude "Methyl 1-benzylpiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of crude "Methyl 1-benzylpiperidine-3-carboxylate."

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as methyl nipecotate and benzyl bromide (or other benzylating agents), over-benzylated quaternary ammonium salts, and other byproducts from side reactions. Oxidation products may also be present, sometimes leading to discoloration of the crude product.[1]

Q2: My purified product appears as a yellow oil. Is this normal?

A2: Yes, it is not uncommon for the purified "this compound" to be a pale yellow oil.[2] However, a significant dark coloration may indicate the presence of impurities, possibly from oxidation.

Q3: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. What could be the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel. The basic nitrogen atom interacts with the acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.

Q4: Can I use distillation to purify my crude product?

A4: While distillation is a common purification technique for liquids, its suitability for "this compound" depends on the boiling points of the impurities. If the impurities have significantly different boiling points from the product, vacuum distillation could be a viable option. However, column chromatography is generally the more effective and widely used method for this type of compound.

Q5: What is a typical yield for the synthesis and purification of this compound?

A5: Reported yields can vary depending on the specific synthetic route and purification efficiency. However, yields in the range of 70-85% have been reported in literature for similar reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction. - Loss of product during aqueous workup due to its partial water solubility. - Product streaking or irreversible adsorption on the silica gel column.- Monitor the reaction by TLC or LC-MS to ensure completion. - Saturate the aqueous phase with NaCl (brine) during extraction to reduce the solubility of the product. - Add triethylamine to the eluent during column chromatography to minimize streaking.
Product is not separating from a major impurity on the column - The impurity has a very similar polarity to the product. - Inappropriate solvent system for chromatography.- Try a different solvent system. A gradient elution might be necessary. Common eluents include mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol. - Consider an alternative purification method such as acid-base extraction.
The purified product is still colored - Presence of persistent colored impurities. - Product degradation on the silica gel column.- Ensure the use of fresh, high-quality solvents for chromatography. - Minimize the time the compound spends on the silica gel column. - Consider passing the purified oil through a small plug of activated carbon to remove some colored impurities, followed by filtration.
Product decomposes during purification - The compound may be sensitive to the acidic nature of silica gel. - The compound is thermally unstable if using distillation.- Use a deactivated or basic stationary phase like alumina for column chromatography. - If using distillation, ensure it is performed under high vacuum to lower the boiling point and minimize thermal stress.

Experimental Protocols

Protocol 1: General Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was run in a polar, water-miscible solvent (e.g., DMF, acetonitrile), add water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with 1 M hydrochloric acid (3 x volume of the organic layer) to remove any unreacted basic starting materials.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of the organic layer) to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, which is often a pale yellow oil.[2]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude "this compound" in a minimal amount of dichloromethane or the eluent to be used for chromatography. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., petroleum ether/ethyl acetate).

  • Loading: Carefully load the prepared dry slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1), gradually increasing the polarity (e.g., to 7:3). Add 0.5-1% triethylamine to the eluent to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified "this compound" as an oil.

Visualizations

Purification Method Selection Workflow

Purification_Selection start Crude Product check_impurities Analyze Impurity Profile (TLC, LC-MS) start->check_impurities decision Nature of Impurities? check_impurities->decision distillation Vacuum Distillation decision->distillation Volatile Impurities with Different B.P. chromatography Column Chromatography decision->chromatography Non-volatile or Similar Polarity Impurities acid_base Acid-Base Extraction decision->acid_base Non-basic Impurities end Pure Product distillation->end chromatography->end acid_base->chromatography Further Purification May Be Needed

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue peak_tailing Peak Tailing Observed start->peak_tailing low_recovery Low Product Recovery start->low_recovery no_separation Poor Separation start->no_separation add_tea Add Triethylamine (0.5-2%) to Eluent peak_tailing->add_tea use_alumina Use Alumina Instead of Silica peak_tailing->use_alumina low_recovery->add_tea check_loading Ensure Proper Dry Loading low_recovery->check_loading change_eluent Optimize Solvent System (Gradient Elution) no_separation->change_eluent

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Synthesis of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-benzylpiperidine-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct N-alkylation of methyl piperidine-3-carboxylate (methyl nipecotate) with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are methyl piperidine-3-carboxylate and a benzylating agent, most commonly benzyl bromide. A base and a suitable solvent are also required.

Q3: What is the role of the base in this reaction?

A3: The base is crucial for neutralizing the hydrohalic acid (HBr or HCl) that is formed during the N-benzylation reaction. Without a base, the reaction will be slow and incomplete as the starting amine will be protonated to form an unreactive ammonium salt.[2]

Q4: What are some common side reactions to be aware of?

A4: A common side reaction is the formation of a quaternary ammonium salt, which occurs when the product, a tertiary amine, reacts with another molecule of the benzyl halide. This is more likely to happen if an excess of the benzylating agent is used.[2] Other potential side reactions include elimination reactions of the benzyl halide, especially with stronger, more hindered bases at elevated temperatures.

Q5: How can the formation of the quaternary ammonium salt byproduct be minimized?

A5: To minimize the formation of the quaternary salt, it is advisable to use a stoichiometric amount or a slight excess of the amine relative to the benzyl halide.[2] Slow, dropwise addition of the benzyl halide to the reaction mixture can also help to maintain a low concentration of the alkylating agent, further reducing the likelihood of over-alkylation.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Potential Cause: Inactive reagents.

    • Solution: Ensure that the methyl piperidine-3-carboxylate is pure and dry. The benzyl bromide should be fresh or purified to remove any decomposition products (e.g., benzoic acid).

  • Potential Cause: Inappropriate base or insufficient amount of base.

    • Solution: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[2] Ensure at least one equivalent of the base is used to neutralize the acid produced.

  • Potential Cause: Unsuitable solvent.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective for this type of reaction.[2][3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Potential Cause: Low reaction temperature.

    • Solution: The reaction may require heating to proceed at a reasonable rate. Refluxing in acetonitrile is a common condition.[4] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.

Problem 2: Presence of a significant amount of unreacted starting material (methyl piperidine-3-carboxylate).

  • Potential Cause: Insufficient amount of benzyl bromide.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of benzyl bromide to ensure complete consumption of the starting amine. However, be mindful of the increased risk of quaternary salt formation.[2]

  • Potential Cause: Short reaction time.

    • Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initially planned time, continue heating and monitoring until it is consumed.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause: Contamination with quaternary ammonium salt.

    • Solution: The quaternary ammonium salt is highly polar and often insoluble in common organic solvents. It can sometimes be removed by precipitation from a less polar solvent and filtration. Column chromatography on silica gel can also be effective for separating the tertiary amine product from the quaternary salt.

  • Potential Cause: Emulsion formation during aqueous workup.

    • Solution: If an emulsion forms during the extraction process, adding a saturated brine solution can help to break it. Alternatively, filtering the mixture through a pad of celite may be effective.

Data Presentation

Table 1: Influence of Reaction Parameters on the N-Benzylation of Piperidine Derivatives

ParameterConditionExpected Outcome on YieldPotential Side Reactions
Base Weak (e.g., K₂CO₃)GoodMinimal
Strong, hindered (e.g., DIPEA)Good to excellentPotential for elimination of benzyl halide
Strong, non-hindered (e.g., NaOH)Can be effective, but may promote side reactionsHydrolysis of the ester functionality
Solvent Polar aprotic (e.g., ACN, DMF)Good to excellent-
Polar protic (e.g., Ethanol)ModerateSolvolysis of benzyl halide
Non-polar (e.g., Toluene)PoorLow solubility of reactants and intermediates
Temperature Room TemperatureSlow, may result in low yield-
RefluxFaster reaction, generally higher yieldIncreased potential for side reactions
Stoichiometry Amine in excessGood, minimizes quaternization-
(Amine:Benzyl Halide)Benzyl halide in excessHigher conversion of amineIncreased formation of quaternary salt

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl piperidine-3-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration). Add finely ground anhydrous potassium carbonate (1.5 eq.).[1]

  • Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

experimental_workflow start Start reagents 1. Add Methyl Piperidine-3-carboxylate, K₂CO₃, and Anhydrous Acetonitrile to Flask start->reagents add_benzyl_bromide 2. Add Benzyl Bromide Dropwise reagents->add_benzyl_bromide reflux 3. Heat to Reflux (4-12h) Monitor by TLC add_benzyl_bromide->reflux workup 4. Cool, Filter, and Concentrate reflux->workup extraction 5. Dissolve in Ethyl Acetate, Wash with H₂O and Brine workup->extraction purification 6. Dry, Concentrate, and Purify by Column Chromatography extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents No Product check_base Verify Base (e.g., K₂CO₃, DIPEA) and Stoichiometry start->check_base Incomplete Reaction check_temp Increase Reaction Temperature/Time start->check_temp Slow Reaction solution Improved Yield/Purity check_reagents->solution Solution: Use Pure/Dry Reagents check_base->solution Solution: Use Appropriate Base/Amount check_temp->solution Solution: Optimize Temp/Time check_purification Optimize Purification (e.g., Column Chromatography) check_purification->solution Solution: Refine Purification Method sub_workflow Impure Product quaternization Check for Quaternary Salt (Excess Benzyl Bromide?) sub_workflow->quaternization starting_material Unreacted Starting Material (Insufficient Benzyl Bromide?) sub_workflow->starting_material quaternization->check_purification starting_material->check_temp

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

"Methyl 1-benzylpiperidine-3-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Methyl 1-benzylpiperidine-3-carboxylate. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains three main functional groups prone to chemical degradation:

  • Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine.

  • Methyl Ester: The carboxylate group at the 3-position of the piperidine ring is a methyl ester.

  • Benzyl Group: The benzyl group attached to the piperidine nitrogen contains a benzylic carbon, which can be a site for oxidation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways involve hydrolysis of the methyl ester and oxidation of the tertiary amine and benzyl group.

  • Hydrolytic Degradation: The methyl ester can hydrolyze under acidic or basic conditions to form 1-benzylpiperidine-3-carboxylic acid and methanol.[1]

  • Oxidative Degradation: Oxidation can occur at the tertiary amine, leading to the formation of an N-oxide, or at the benzylic carbon, which can lead to de-benzylation and the formation of benzaldehyde and methyl piperidine-3-carboxylate.[2][3][4] N-dealkylation is a common metabolic and degradation pathway for N-benzylpiperidine derivatives.[5]

  • Photolytic Degradation: Compounds with a benzylamine moiety can be sensitive to light, potentially leading to oxidation and the formation of colored degradants.[4]

  • Thermal Degradation: While the piperidine ring itself is relatively stable, high temperatures can accelerate both hydrolysis and oxidation reactions.[6][7]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. The recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature or refrigerated.[8][9] For long-term storage, keeping it in a freezer at -20°C is also an option.[10]

Q4: What are potential impurities that could be present in a sample of this compound?

A4: Impurities can arise from the synthesis process or from degradation.

  • Synthesis-Related Impurities: These may include starting materials, reagents, or byproducts from side reactions.

  • Degradation Products: The primary degradation products to expect are 1-benzylpiperidine-3-carboxylic acid (from hydrolysis) and potentially benzaldehyde and methyl piperidine-3-carboxylate (from oxidative de-benzylation).[1][5] N-oxide derivatives are also possible oxidative impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Sample degradation.1. Prepare fresh solutions for analysis. 2. Check the pH of your mobile phase or sample diluent; ester hydrolysis is catalyzed by acid or base. 3. Protect solutions from light and heat. 4. Verify the identity of new peaks by mass spectrometry to confirm if they correspond to expected degradants.
Discoloration of the sample (e.g., turning yellow or brown) Oxidation or photodegradation.1. Store the compound in an amber vial or protect it from light. 2. Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[11][12] 3. Avoid exposure to high temperatures.
Poor solubility or changes in physical appearance Formation of the corresponding carboxylic acid salt (from hydrolysis) or other degradants.1. Confirm the identity of the material using analytical techniques (NMR, MS). 2. If hydrolysis has occurred, the resulting carboxylic acid may have different solubility properties. Attempt to re-purify the compound if necessary.
Inconsistent experimental results Sample instability under experimental conditions.1. Evaluate the stability of the compound in the specific experimental medium (e.g., buffer, solvent) over the time course of the experiment. 2. Consider performing a forced degradation study to understand its stability profile under various stress conditions (see Experimental Protocols below).[8][9][13]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating potential degradation percentages under various stress conditions. These values are for illustrative purposes and would need to be confirmed experimentally.

Stress Condition Description Time Hypothetical % Degradation Primary Degradant(s) Observed
Acid Hydrolysis 0.1 M HCl at 60 °C24 h15-25%1-Benzylpiperidine-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH at 40 °C8 h30-50%1-Benzylpiperidine-3-carboxylic acid
Oxidation 3% H₂O₂ at RT24 h10-20%N-oxide derivative, Benzaldehyde, Methyl piperidine-3-carboxylate
Thermal 80 °C (solid state)72 h5-10%Minor increase in hydrolysis and oxidation products
Photolytic ICH Q1B option 124 h5-15%Various unspecified photo-oxidative products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[8][9][14]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C. Withdraw samples at 0, 2, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (RT). Withdraw samples at 0, 1, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at RT, protected from light. Withdraw samples at 0, 4, 8, and 24 hours.

    • Thermal Degradation: Store a known quantity of the solid compound in a stability oven at 80 °C. Withdraw samples at 24, 48, and 72 hours. Prepare solutions of these samples for analysis.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Use a control sample stored in the dark.

  • Sample Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector and coupled with a Mass Spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Logical and Signaling Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydrolysis_prod 1-Benzylpiperidine-3-carboxylic Acid parent->hydrolysis_prod H₂O, H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] debenzylation_intermediate Iminium Ion Intermediate parent->debenzylation_intermediate [O] (-H⁺, -e⁻) methanol Methanol benzaldehyde Benzaldehyde debenzylation_intermediate->benzaldehyde H₂O piperidine_ester Methyl piperidine-3-carboxylate debenzylation_intermediate->piperidine_ester H₂O

Caption: Predicted degradation pathways for this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Time-Point Sampling & Neutralization (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis LC-MS Analysis sampling->analysis end Identify Degradants & Develop Stability Method analysis->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Methyl 1-benzylpiperidine-3-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-benzylpiperidine-3-carboxylate and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct synthetic routes start from methyl piperidine-3-carboxylate (also known as methyl nipecotate). The key step is the N-benzylation of the piperidine nitrogen. Two primary methods are widely employed for this transformation:

  • Direct Alkylation: This is a classic SN2 reaction where methyl piperidine-3-carboxylate is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1]

  • Reductive Amination: This two-step, one-pot process involves reacting methyl piperidine-3-carboxylate with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product. This method is often preferred for its mild conditions and avoidance of over-alkylation.[2][3]

Q2: Why is the N-benzylpiperidine motif important in drug development?

A2: The N-benzylpiperidine scaffold is considered a "privileged scaffold" in medicinal chemistry.[1] The piperidine ring provides a three-dimensional structure that can be functionalized to optimize pharmacological properties, while the benzyl group can participate in crucial cation-π interactions with biological targets.[1] These derivatives are found in a wide range of physiologically active compounds.[4]

Q3: Are there alternative strategies for constructing the substituted piperidine ring itself?

A3: Yes, for more complex derivatives, the piperidine ring can be constructed through cyclization reactions. One notable method is the Dieckmann condensation, which is an intramolecular reaction of a diester to form a cyclic β-keto ester.[5][6][7] This β-keto ester can then be further modified, reduced, and functionalized to yield the desired piperidine-3-carboxylate core before or after N-benzylation.

Troubleshooting Guide

Issue 1: Low Yield in Direct N-Alkylation

Q: I am getting a low yield when synthesizing this compound via direct alkylation with benzyl bromide. What are the potential causes and solutions?

A: Low yields in this SN2 reaction are a common issue and can often be attributed to several factors.

  • Choice of Base and Solvent: The base is crucial for neutralizing the hydrohalic acid byproduct. A weak or sterically hindered base can result in an incomplete reaction. The solvent must be appropriate for SN2 reactions (typically polar aprotic).

  • Side Reactions: The primary side reaction is the formation of a quaternary ammonium salt, where a second benzyl group alkylates the product. This occurs if the product is a strong enough nucleophile to compete with the starting material.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions and decomposition.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the piperidine starting material, benzyl halide, and solvent are pure and anhydrous.

  • Optimize Base and Solvent: Potassium carbonate (K₂CO₃) is a common and effective base. Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are standard choices.[1]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzyl halide. Avoid a large excess to minimize the risk of quaternization.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproducts.

Logical Flow for Troubleshooting Low Yield in N-Alkylation

start Low Yield Observed check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents First Step optimize_cond Optimize Reaction Conditions check_reagents->optimize_cond Reagents OK? investigate_side_reactions Investigate Side Reactions optimize_cond->investigate_side_reactions Still Low Yield? solution Yield Improved optimize_cond->solution Optimization Successful sub_optimize Adjust Base (e.g., K₂CO₃) Adjust Solvent (e.g., ACN, DMF) Control Temperature Adjust Stoichiometry optimize_cond->sub_optimize investigate_side_reactions->optimize_cond Identify & Suppress Side Product sub_side_reactions Check for Quaternary Salt (Over-alkylation) Check for Decomposition investigate_side_reactions->sub_side_reactions G cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination start Methyl piperidine-3-carboxylate a1 Benzyl Bromide, K₂CO₃, ACN, Reflux start->a1 b1 Benzaldehyde, CH₂Cl₂ start->b1 product Methyl 1-benzylpiperidine-3-carboxylate a1->product b2 NaBH(OAc)₃ b1->b2 In situ reduction b2->product

References

Technical Support Center: Crystallization of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Methyl 1-benzylpiperidine-3-carboxylate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the crystallization of this compound.

Question: My compound, this compound, is "oiling out" during crystallization instead of forming solid crystals. What should I do?

Answer:

"Oiling out" is a common issue where the compound separates as a liquid instead of a solid.[1][2][3] This often occurs when the melting point of the solid is lower than the temperature of the solution or when there are significant impurities.[2] Here are several strategies to address this issue:

  • Re-dissolve and Adjust Solvent Volume: Heat the solution to re-dissolve the oil and add a small amount of additional "good" solvent (one in which the compound is highly soluble).[2] Then, allow the solution to cool more slowly.

  • Modify the Solvent System: If using a single solvent, consider switching to a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent in which the compound is sparingly soluble) dropwise until turbidity appears.[1]

  • Lower the Crystallization Temperature: After the initial cooling to room temperature, try cooling the solution further in an ice bath or even a colder bath to promote solidification.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[4][5]

    • Seeding: If you have a small amount of solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[4][6]

Question: I am not getting any crystals to form, even after cooling the solution. What steps can I take to induce crystallization?

Answer:

Failure to form crystals can be due to several factors, including the solution not being supersaturated or the energy barrier for nucleation being too high. Here are some methods to induce crystallization:

  • Concentrate the Solution: If too much solvent was used, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][4]

  • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide energy for nucleation.[4][5]

  • Seeding: Introducing a seed crystal of the desired compound is a very effective method to initiate crystal growth.[4][6]

  • Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the point of turbidity.[1]

  • Lower the Temperature: Utilize a colder cooling bath to further decrease the solubility of your compound.[4]

Question: The crystals I obtained are discolored or appear impure. How can I improve the purity of my this compound?

Answer:

Discolored crystals often indicate the presence of impurities. Here are some techniques to improve purity:

  • Recrystallization: This is the primary method for purifying solid compounds.[7] It involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form upon cooling, leaving impurities behind in the solution.[7]

  • Activated Charcoal Treatment: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.[1]

  • Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.[1]

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step such as acid-base extraction before attempting crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the crystallization of this compound?

A1: For piperidine derivatives, a range of solvents from polar protic (e.g., alcohols like ethanol or isopropanol) to moderately polar aprotic (e.g., acetonitrile, ethyl acetate) can be effective.[1] A two-solvent system, such as a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), is also a common starting point.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

Q2: My yield of crystals is very low. How can I improve it?

A2: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely.[1][5] Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[2] Also, make sure to cool the solution for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the crystals.[1]

Q3: The crystallization happens too quickly, resulting in small, impure crystals. How can I slow it down?

A3: Rapid crystallization can trap impurities. To slow it down, you can use a slightly larger volume of the hot solvent than the absolute minimum required for dissolution.[2] Allowing the solution to cool slowly to room temperature before placing it in a cold bath is also crucial for growing larger, purer crystals.[1][5] Insulating the flask can also help to slow the cooling process.[2]

Q4: Can I use trituration to purify my oily product?

A4: Yes, trituration can be an effective method to induce solidification of an oil and to remove soluble impurities. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

Data Presentation

Table 1: Illustrative Solubility Data for this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol1560
Isopropanol845
Ethyl Acetate2570
Hexane<0.11
Toluene530

Note: This data is illustrative and should be used as a starting point for solvent screening.

Table 2: Example Crystallization Conditions and Outcomes

Solvent SystemCooling ProtocolObserved OutcomePurity (Illustrative)Yield (Illustrative)
EthanolSlow cool to RT, then 0°CFine white needles98.5%75%
Isopropanol/Hexane (1:2)Slow cool to RTOiled out--
Ethyl Acetate/Heptane (1:3)Slow cool to RT, then -10°CLarge colorless prisms99.2%85%

Note: This data is for illustrative purposes to guide experimentation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the compound.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8] If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter.[1]

  • Cooling: Allow the filtrate to cool slowly to room temperature. Covering the flask will slow down cooling and promote the growth of larger crystals.[1]

  • Maximizing Yield: Once crystal formation has started and the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.[1]

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent, e.g., hexane), in which the compound is insoluble but is miscible with the "good" solvent, dropwise with stirring until the solution becomes slightly turbid.[1]

  • Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed to cool and form crystals.

  • Isolation and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Visualizations

Troubleshooting_Oiling_Out start Problem: Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes try_antisolvent Try Anti-Solvent Method check_crystals->try_antisolvent No induce_crystallization Induce Crystallization (Scratch/Seed) try_antisolvent->induce_crystallization induce_crystallization->slow_cool

Caption: A workflow for troubleshooting the "oiling out" of a compound.

Caption: Decision-making workflow for inducing crystallization.

References

Technical Support Center: Purification of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "Methyl 1-benzylpiperidine-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via N-benzylation of methyl piperidine-3-carboxylate (methyl nipecotate), can lead to several impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual methyl piperidine-3-carboxylate and benzyl bromide (or other benzylating agents).

  • Over-alkylation Products: Formation of quaternary ammonium salts if an excess of the benzylating agent is used.

  • Byproducts from Side Reactions: Small amounts of N-oxides may form due to oxidation. If the reaction is not carried out under anhydrous conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.

  • Reagent-Related Impurities: Residual base (e.g., triethylamine, potassium carbonate) and solvents used in the synthesis.

  • Degradation Products: The compound may be susceptible to degradation if exposed to high temperatures or extreme pH for extended periods.

Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in the final product is often indicative of trace impurities, possibly oxidation products or residual reagents. Purification by column chromatography is typically effective in removing these colored impurities. If the product is thermally stable, vacuum distillation can also be a suitable method.

Q3: I am having difficulty removing all the solvent from my final product. What do you recommend?

A3: Residual solvents can be persistent. To ensure complete removal, drying the product under high vacuum for an extended period is recommended. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but care should be taken to avoid degradation.

Q4: Is it better to purify the free base or to convert it to a salt for purification?

A4: While the free base can be purified by chromatography or distillation, converting it to a hydrochloride (HCl) salt can be advantageous. The salt is often a crystalline solid that is easier to handle and can be purified by recrystallization, which can be a very effective method for removing certain impurities. The pure free base can then be regenerated by treatment with a base.

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound. Below are some common issues and their solutions.

Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic piperidine compound.[1]- Reduce the load: The amount of crude material should be appropriate for the column size. A general guideline is a loading capacity of 1-5% of the silica gel weight.- Repack the column: Ensure the silica gel is packed uniformly to avoid channeling.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity.
Streaking or Tailing of the Product Band - Compound is interacting strongly with the acidic silica gel.- Sample is not fully dissolved in the loading solvent.- Add a basic modifier: As mentioned, adding a small amount of triethylamine to the eluent can prevent streaking by neutralizing acidic sites on the silica gel.[1]- Ensure complete dissolution: Dissolve the sample completely in a minimal amount of the initial eluent or a slightly more polar solvent before loading onto the column.
Purification by Vacuum Distillation

For thermally stable compounds, vacuum distillation is an effective method for purification, especially on a larger scale.

Problem Possible Cause(s) Solution(s)
Bumping or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer: This ensures even heating of the distillation flask.- Add boiling chips or use a magnetic stirrer: This will promote smooth boiling.
Poor Separation of Fractions - Inefficient distillation column.- Incorrect vacuum pressure.- Use a fractionating column: A Vigreux or packed column can increase the number of theoretical plates and improve separation.[1]- Optimize vacuum: A lower pressure will decrease the boiling points and may enhance the boiling point difference between the product and impurities, leading to better separation.[1]
Product Decomposes During Distillation - Temperature is too high.- Use a lower vacuum: A higher vacuum (lower pressure) will reduce the boiling point of the compound, allowing for distillation at a lower temperature.
Purification by Recrystallization (of the Hydrochloride Salt)

Recrystallization of the hydrochloride salt of this compound can yield a high-purity solid product.

Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the salt.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.- Perform a preliminary purification: If the crude material is very impure, a quick purification by another method (e.g., acid-base extraction) may be necessary before recrystallization.[1]
Product "Oils Out" Instead of Crystallizing - Cooling the solution too quickly.- High concentration of impurities.- Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Use a different solvent system: Experiment with different solvent pairs to find one that promotes crystal growth.
Low Recovery of Purified Product - Too much solvent was used for recrystallization.- Crystals were washed with warm solvent.- Use a minimal amount of hot solvent: Dissolve the salt in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.- Wash with cold solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.

Experimental Protocols

Column Chromatography Protocol
  • Preparation of the Column:

    • Select an appropriate size glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Loading the Sample:

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Vacuum Distillation Protocol
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation:

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure. For this compound, the boiling point is reported to be 108-110 °C at 1 Torr.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum to avoid potential hazards.

Recrystallization of the Hydrochloride Salt Protocol
  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Recrystallization:

    • Collect the crude hydrochloride salt by filtration.

    • Dissolve the salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product (this compound) col_chrom Column Chromatography start->col_chrom vac_dist Vacuum Distillation start->vac_dist recryst Recrystallization (as HCl salt) start->recryst analysis Purity Check (e.g., NMR, GC-MS, HPLC) col_chrom->analysis vac_dist->analysis recryst->analysis end_product Pure Product analysis->end_product Purity ≥ 95%

Caption: A workflow diagram illustrating the purification pathways for this compound.

troubleshooting_logic start Impure Product q1 Is the product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil q1->oil Oil q2_solid Is it crystalline? solid->q2_solid q2_oil Is it thermally stable? oil->q2_oil cryst_solid Crystalline q2_solid->cryst_solid Yes amorphous_solid Amorphous/Waxy q2_solid->amorphous_solid No recryst_path Attempt Recrystallization (as free base or HCl salt) cryst_solid->recryst_path chrom_path Column Chromatography amorphous_solid->chrom_path stable_oil Thermally Stable q2_oil->stable_oil Yes unstable_oil Thermally Unstable q2_oil->unstable_oil No dist_path Vacuum Distillation stable_oil->dist_path unstable_oil->chrom_path final_product Pure Product recryst_path->final_product dist_path->final_product chrom_path->final_product

Caption: A decision tree for selecting the appropriate purification method based on the physical state and stability of the impure product.

References

"Methyl 1-benzylpiperidine-3-carboxylate" reaction solvent and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-benzylpiperidine-3-carboxylate, focusing on the optimization of reaction solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-alkylation of methyl piperidine-3-carboxylate with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This is a nucleophilic substitution reaction (SN2).[1]

Q2: What are the common side reactions in this synthesis?

A primary side reaction is the formation of a quaternary ammonium salt. This occurs when the product, a tertiary amine, reacts further with the benzyl halide.[2][3] This over-alkylation can reduce the yield of the desired product and complicate purification.[2]

Q3: How does the choice of solvent affect the reaction?

Polar aprotic solvents are generally preferred for N-alkylation reactions as they can stabilize the charged transition state of the SN2 reaction.[4][5] Solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used.[1][6] The solubility of reactants and the reaction rate can be significantly influenced by the solvent choice.

Q4: What is the role of the base in this reaction?

The base neutralizes the hydrohalic acid (HBr or HCl) that is formed as a byproduct during the reaction.[1] If not neutralized, the acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3] Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or no conversion of starting material 1. Inactive benzyl halide. 2. Insufficient temperature. 3. Poor choice of solvent. 4. Protonation of the starting amine.1. Use fresh or purified benzyl halide. 2. Gently heat the reaction mixture; refluxing in acetonitrile is a common condition. 3. Switch to a polar aprotic solvent like acetonitrile or DMF. 4. Ensure a suitable base is present in at least a stoichiometric amount to neutralize the acid byproduct.[5],[1][6]
Formation of a significant amount of quaternary salt 1. Excess of benzyl halide. 2. High reaction temperature. 3. High concentration of reactants.1. Use a slight excess of the methyl piperidine-3-carboxylate or add the benzyl halide slowly to the reaction mixture. 2. Lower the reaction temperature. While heating can increase the rate of the desired reaction, it may also accelerate the rate of quaternary salt formation. 3. Run the reaction at a lower concentration (e.g., 0.1 M).[2][3][6]
Difficult product isolation 1. The product may be water-soluble as a salt. 2. The product is a salt and may be hygroscopic.1. During workup, use a base (e.g., saturated aqueous sodium bicarbonate) to convert the product to its free base form, which is more soluble in organic solvents. 2. After isolation, dry the product thoroughly under vacuum. Washing the solid product with a non-polar solvent can help remove unreacted starting materials.[3][5]

Reaction Solvent and Temperature Optimization Data

The following table summarizes general recommendations for solvent and temperature optimization in the N-alkylation of piperidines, which can be applied to the synthesis of this compound.

Solvent Typical Temperature Range Advantages Potential Disadvantages Citation
Acetonitrile (MeCN)Room Temperature to Reflux (~82°C)Good solubility for reactants, easy to remove under vacuum.May require heating to achieve a reasonable reaction rate.[1][6]
N,N-Dimethylformamide (DMF)Room Temperature to ~100°CHigh boiling point, good solvating power for salts.Difficult to remove completely, may require higher temperatures which can lead to side reactions.[6][7]
Dichloromethane (DCM)Room Temperature to Reflux (~40°C)Low boiling point, easy to remove.Lower reaction rates may be observed compared to more polar solvents.[1]
Dimethyl Sulfoxide (DMSO)Room Temperature to ~100°CExcellent solvating power.Very high boiling point, can be difficult to remove, and care must be taken at high temperatures in the presence of bases and electrophiles.[4][7]

Experimental Protocol: N-Benzylation of Methyl piperidine-3-carboxylate

This protocol is a general guideline for the synthesis of this compound via direct alkylation.

Materials:

  • Methyl piperidine-3-carboxylate

  • Benzyl bromide or Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl piperidine-3-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Begin stirring the suspension at room temperature.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - Methyl piperidine-3-carboxylate - Base (K2CO3) - Solvent (e.g., MeCN) start->reactants add_benzyl_halide Add Benzyl Halide reactants->add_benzyl_halide heat Heat to Desired Temperature add_benzyl_halide->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor is_complete Reaction Complete? monitor->is_complete is_complete->heat No cool Cool to RT is_complete->cool Yes filter Filter cool->filter concentrate Concentrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify end End Product purify->end

Caption: Workflow for the optimization of the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 1-benzylpiperidine-3-carboxylate: NMR vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control, ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of Methyl 1-benzylpiperidine-3-carboxylate. We present a detailed examination of the experimental protocols, a head-to-head comparison of quantitative data, and visual representations of the analytical workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data obtained from the purity analysis of a hypothetical batch of this compound, synthesized via the N-alkylation of methyl piperidine-3-carboxylate with benzyl bromide. The analysis was performed using both quantitative ¹H-NMR (qNMR) and GC-MS to identify and quantify the main component and potential impurities.

Table 1: Purity Determination of this compound

Parameter¹H-NMRGC-MSRemarks
Purity (%) 98.5% (by mass)98.8% (by area)Both techniques show comparable high purity. qNMR provides a direct measure of molar quantity, while GC-MS purity is based on the relative peak areas of volatile components.
Limit of Detection (LOD) ~0.05%~0.01%GC-MS offers superior sensitivity for detecting trace volatile impurities.
Limit of Quantitation (LOQ) ~0.1%~0.05%GC-MS allows for more precise quantification of low-level impurities.
Analysis Time (per sample) ~15 minutes~30 minutes¹H-NMR provides a faster analysis time.

Table 2: Impurity Profile of this compound

Impurity¹H-NMR (mol%)GC-MS (Area %)Identification Method
Methyl piperidine-3-carboxylate0.8%0.7%Comparison with reference standard
Benzyl bromide0.3%0.2%Comparison with reference standard
Benzyl alcohol0.2%0.15%Comparison with reference standard
Dibenzyl ether0.1%0.1%Mass spectrum interpretation and comparison
1,1-dibenzylpiperidinium-3-carboxylate methyl ester bromide0.1%Not DetectedIdentified by characteristic NMR signals; non-volatile and not detected by GC-MS.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

A sample of this compound (approximately 20 mg) was accurately weighed into a tared NMR tube. A precise volume of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) was added. The ¹H-NMR spectrum was acquired on a 400 MHz spectrometer. The purity was calculated by comparing the integral of a well-resolved signal of the analyte with the integral of the internal standard's signal, taking into account the number of protons, molecular weights, and sample weights.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sample of this compound was dissolved in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C and the oven temperature was programmed with an initial hold at 80°C, followed by a ramp to 280°C. The mass spectrometer was operated in electron ionization (EI) mode, scanning from m/z 40 to 500. Impurities were identified by comparing their retention times and mass spectra with those of reference standards or by interpretation of their fragmentation patterns.

Mandatory Visualization

Purity_Analysis_Workflow Overall Workflow for Purity Analysis cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_reporting Final Reporting Sample Sample of this compound Preparation Sample Preparation Sample->Preparation NMR_Acquisition ¹H-NMR Data Acquisition Preparation->NMR_Acquisition GCMS_Injection GC-MS Injection Preparation->GCMS_Injection NMR_Processing Spectral Processing & Integration NMR_Acquisition->NMR_Processing NMR_Quantification Purity & Impurity Quantification NMR_Processing->NMR_Quantification Comparison Comparison of Results NMR_Quantification->Comparison GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Analysis Data Analysis & Library Search GCMS_Detection->GCMS_Analysis GCMS_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for the purity analysis of this compound.

Technique_Comparison Comparison of NMR and GC-MS for Purity Analysis cluster_attributes Analytical Attributes cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Purity Purity Determination NMR_Purity Direct molar ratio to standard Purity->NMR_Purity GCMS_Purity Based on relative peak area Purity->GCMS_Purity Quantification Quantification NMR_Quant Excellent for major components Quantification->NMR_Quant GCMS_Quant Excellent for trace analysis Quantification->GCMS_Quant Identification Impurity Identification NMR_ID Structural elucidation Identification->NMR_ID GCMS_ID Mass spectral library matching Identification->GCMS_ID Volatility Volatility Requirement NMR_Vol Non-volatile compounds detectable Volatility->NMR_Vol GCMS_Vol Requires volatile/thermostable compounds Volatility->GCMS_Vol Speed Analysis Speed NMR_Speed Faster Speed->NMR_Speed GCMS_Speed Slower Speed->GCMS_Speed Sensitivity Sensitivity NMR_Sens Lower Sensitivity->NMR_Sens GCMS_Sens Higher Sensitivity->GCMS_Sens

Caption: Key comparative aspects of NMR and GC-MS for purity analysis.

Conclusion

Both ¹H-NMR and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific analytical requirements.

NMR spectroscopy offers a rapid and accurate method for determining the purity of the main component and for identifying and quantifying major impurities, including non-volatile ones. Its strength lies in providing unambiguous structural information, which is invaluable for the definitive identification of unknown impurities.

GC-MS , on the other hand, excels in the detection and quantification of trace volatile impurities due to its superior sensitivity. The chromatographic separation allows for the resolution of complex mixtures, and the mass spectral data provides a reliable means of identifying known impurities through library matching.

For a comprehensive purity assessment of this compound, a combination of both techniques is recommended. NMR provides an accurate measure of the bulk purity and characterizes all proton-containing species, while GC-MS offers a detailed profile of volatile and semi-volatile impurities. This integrated approach ensures a thorough understanding of the sample's composition, which is essential for high-quality research and development.

A Comparative Guide to the Synthesis of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 1-benzylpiperidine-3-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most suitable method.

Comparison of Synthetic Routes

Three primary methods for the synthesis of this compound are detailed below: N-Alkylation of methyl piperidine-3-carboxylate, reductive amination of benzaldehyde with methyl piperidine-3-carboxylate, and the reduction of a 1-benzylpyridinium-3-carboxylate salt. Each route offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.

Parameter Route 1: N-Alkylation Route 2: Reductive Amination Route 3: Pyridinium Salt Reduction
Starting Materials Methyl piperidine-3-carboxylate, Benzyl bromideMethyl piperidine-3-carboxylate, BenzaldehydeNicotinic acid, Benzyl chloride
Key Reagents Triethylamine, MethanolSodium triacetoxyborohydride, Acetic acid, DichloromethaneSodium hydroxide, Platinum(IV) oxide, Hydrogen
Reported Yield ~94% (analogous)[1]Good (qualitative)High (qualitative)
Reaction Conditions RefluxRoom temperatureElevated temperature and pressure
Advantages High yield, straightforward procedure.Mild reaction conditions.Readily available starting materials.
Disadvantages Use of a lachrymatory benzyl halide.Stoichiometric use of a borohydride reagent.Requires high-pressure hydrogenation equipment.

Experimental Protocols

Route 1: N-Alkylation of Methyl piperidine-3-carboxylate

This method involves the direct N-alkylation of methyl piperidine-3-carboxylate with benzyl bromide in the presence of a base.

Procedure:

  • To a solution of methyl piperidine-3-carboxylate hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents).

  • Add benzyl bromide (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 6 hours.[1]

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Route 2: Reductive Amination

This route utilizes the reaction of methyl piperidine-3-carboxylate with benzaldehyde, followed by in-situ reduction of the resulting iminium ion.

Procedure:

  • To a stirred solution of methyl piperidine-3-carboxylate (1 equivalent) and benzaldehyde (1 equivalent) in dichloromethane, add acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Route 3: Reduction of 1-benzylpyridinium-3-carboxylate salt

This two-step route begins with the synthesis of a pyridinium salt from nicotinic acid, followed by catalytic hydrogenation.

Step 3a: Synthesis of 1-benzylpyridinium-3-carboxylate [2]

  • Dissolve sodium hydroxide (1 equivalent) in water and then add nicotinic acid (1 equivalent) at 50-60°C.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a buffer (e.g., sodium bicarbonate).

  • Add benzyl chloride (1 equivalent) dropwise at 70-100°C.

  • Continue the reaction for 1-2 hours after the addition is complete to yield the 1-benzylpyridinium-3-carboxylate salt.

Step 3b: Catalytic Hydrogenation to this compound

  • The crude 1-benzylpyridinium-3-carboxylate from the previous step is dissolved in methanol.

  • Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere.

  • After the reaction is complete (cessation of hydrogen uptake), filter the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final product in each synthetic route, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Pyridinium Salt Reduction Methyl piperidine-3-carboxylate Methyl piperidine-3-carboxylate Methyl 1-benzylpiperidine-3-carboxylate_1 This compound Methyl piperidine-3-carboxylate->Methyl 1-benzylpiperidine-3-carboxylate_1 Triethylamine, Methanol, Reflux Benzyl bromide Benzyl bromide Benzyl bromide->Methyl 1-benzylpiperidine-3-carboxylate_1 Methyl piperidine-3-carboxylate_2 Methyl piperidine-3-carboxylate Methyl 1-benzylpiperidine-3-carboxylate_2 This compound Methyl piperidine-3-carboxylate_2->Methyl 1-benzylpiperidine-3-carboxylate_2 NaB(OAc)3H, Acetic Acid, DCM Benzaldehyde Benzaldehyde Benzaldehyde->Methyl 1-benzylpiperidine-3-carboxylate_2 Nicotinic acid Nicotinic acid 1-benzylpyridinium-3-carboxylate 1-benzylpyridinium-3-carboxylate Nicotinic acid->1-benzylpyridinium-3-carboxylate NaOH, H2O Benzyl chloride Benzyl chloride Benzyl chloride->1-benzylpyridinium-3-carboxylate Methyl 1-benzylpiperidine-3-carboxylate_3 This compound 1-benzylpyridinium-3-carboxylate->Methyl 1-benzylpiperidine-3-carboxylate_3 1. Esterification (MeOH, H+) 2. H2, PtO2 Experimental_Workflow cluster_route1 Route 1: N-Alkylation Workflow cluster_route2 Route 2: Reductive Amination Workflow cluster_route3 Route 3: Pyridinium Salt Reduction Workflow r1_start Mix Reactants: Methyl piperidine-3-carboxylate Benzyl bromide Triethylamine Methanol r1_reflux Reflux for 6 hours r1_start->r1_reflux r1_workup Workup: Concentrate Extract with EtOAc Wash with brine r1_reflux->r1_workup r1_purify Purification: Column Chromatography r1_workup->r1_purify r2_start Mix Reactants: Methyl piperidine-3-carboxylate Benzaldehyde Acetic Acid DCM r2_reduce Add NaB(OAc)3H Stir for 24 hours r2_start->r2_reduce r2_workup Workup: Quench with NaHCO3 Extract with DCM Wash with brine r2_reduce->r2_workup r2_purify Purification: Column Chromatography r2_workup->r2_purify r3_step1 Step 1: Form Pyridinium Salt Nicotinic acid + Benzyl chloride r3_step2 Step 2: Esterification and Hydrogenation MeOH, H+, H2, PtO2 r3_step1->r3_step2 r3_workup Workup: Filter catalyst Concentrate r3_step2->r3_workup r3_purify Purification: Column Chromatography r3_workup->r3_purify

References

A Comparative Guide to Reference Standards for the Analysis of Piperidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the development and validation of analytical methods. This guide provides a comparative overview of "Methyl 1-benzylpiperidine-3-carboxylate" as a reference standard, alongside established alternatives, for the quantitative analysis of piperidine-based active pharmaceutical ingredients (APIs).

The piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals. Accurate and precise quantification of these compounds is paramount for ensuring drug safety and efficacy. This necessitates the use of well-characterized reference standards. Here, we compare the utility of this compound with other potential reference standards, supported by experimental protocols and data where available.

Featured Reference Standard: this compound

This compound is a suitable reference standard for the analysis of various piperidine-containing pharmaceuticals due to its structural relevance to a number of synthetic intermediates and final drug products.

Physicochemical Properties:

PropertyValue
CAS Number 50585-91-6[1][2]
Molecular Formula C14H19NO2[1][2]
Molecular Weight 233.31 g/mol [1][2]
Purity Available up to 95%[1]

While specific validated analytical method performance data for this compound as a reference standard is not extensively published in publicly accessible literature, its structural components—a benzyl group and a piperidine carboxylate ester—provide a chromophore suitable for UV detection in High-Performance Liquid Chromatography (HPLC).

Alternative Reference Standards

A truly objective comparison requires the evaluation of alternative reference standards. The choice of an alternative often depends on the specific analytical technique and the chemical properties of the analyte.

Piperine

Piperine, the primary alkaloid in black pepper, contains a piperidine ring and is a widely used and well-characterized reference standard. Its strong UV absorbance makes it highly suitable for HPLC-UV analysis.

Other Piperidine Derivatives

Commercially available, highly purified piperidine derivatives, such as N-Boc-piperidine esters, can also serve as reference standards, particularly when the analyte of interest shares a similar core structure. The stability and high purity of these compounds are advantageous.[3]

Comparative Performance Data

Table 1: Comparison of Typical HPLC-UV Method Validation Parameters

ParameterThis compound (Projected)Piperine (Published Data)N-Boc-piperidine Derivative (Typical)
Linearity (R²) >0.99 (Expected)>0.999[4]>0.99
Accuracy (% Recovery) 98-102% (Expected)93-106%[4]98-102%
Precision (%RSD) <2% (Expected)<7%[4]<2%
Limit of Detection (LOD) Analyte Dependent~0.1 µg/mLAnalyte Dependent
Limit of Quantification (LOQ) Analyte Dependent~0.3 µg/mLAnalyte Dependent

Note: The data for this compound is projected based on typical performance for similar compounds, as direct experimental data was not found in the public domain.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative HPLC-UV protocols that can be adapted for the analysis of piperidine derivatives using the aforementioned reference standards.

HPLC-UV Method for the Analysis of Piperidine Derivatives

This protocol is a generalized procedure and may require optimization for specific applications.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Reference standard (this compound, Piperine, etc.)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by the UV spectrum of the analyte (e.g., ~254 nm)
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it to fall within the calibration range.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram outlines a typical workflow for HPLC method validation.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation and Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC-UV) A->B C Optimize Chromatographic Conditions B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L

Caption: A typical workflow for the validation of an HPLC method.

Logical Selection of a Reference Standard

The choice of a reference standard is a critical decision in analytical method development. The following diagram illustrates a logical process for selecting an appropriate reference standard for the analysis of a piperidine-based compound.

Reference_Standard_Selection Start Start: Need to Quantify a Piperidine-Based Analyte Struct_Similar Is a structurally very similar, high-purity standard available? Start->Struct_Similar Use_Struct_Similar Use Structurally Similar Standard (e.g., this compound) Struct_Similar->Use_Struct_Similar Yes Well_Char_Alt Is a well-characterized standard with a piperidine motif available? Struct_Similar->Well_Char_Alt No End Proceed with Method Validation Use_Struct_Similar->End Use_Piperine Use a General Piperidine Standard (e.g., Piperine) Well_Char_Alt->Use_Piperine Yes In_House Develop and Qualify an In-House Reference Standard Well_Char_Alt->In_House No Use_Piperine->End In_House->End

Caption: A logical workflow for selecting a suitable reference standard.

References

X-ray crystallographic analysis of "Methyl 1-benzylpiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug design. X-ray crystallography remains the definitive method for elucidating the atomic arrangement in the solid state, providing crucial insights into conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data for two N-benzylpiperidine derivatives, offering a basis for understanding how substituent changes can influence crystal packing and molecular geometry. While the specific crystal structure of "Methyl 1-benzylpiperidine-3-carboxylate" is not publicly available, this guide utilizes closely related structures to illustrate the principles of comparative crystallographic analysis.

The N-benzylpiperidine moiety is a common scaffold in a variety of biologically active compounds. Understanding the spatial arrangement of substituents on the piperidine ring is critical for deciphering structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide will compare the crystallographic parameters of N′-(1-benzylpiperidin-4-yl)acetohydrazide and 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, highlighting the differences in their crystal lattices and molecular conformations.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two comparative compounds, providing a clear and concise overview of their structural parameters.

Table 1: Crystal Data and Structure Refinement for N-Benzylpiperidine Derivatives.

ParameterN′-(1-benzylpiperidin-4-yl)acetohydrazide[1]1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea[2]
Empirical FormulaC₁₄H₂₁N₃OC₂₀H₂₃N₃O₂S
Formula Weight247.34353.47
Crystal SystemMonoclinicMonoclinic
Space GroupCcP2₁/c
a (Å)14.1480(3)8.857(7)
b (Å)14.1720(4)20.392(16)
c (Å)27.6701(7)11.953(9)
α (°)9090
β (°)96.956(1)100.246(3)
γ (°)9090
Volume (ų)5507.2(2)1881.2(6)
Z164
Calculated Density (g/cm³)1.1931.248
Absorption Coefficient (μ/mm⁻¹)0.6090.184
F(000)2144752
Crystal Size (mm³)0.33 × 0.25 × 0.250.36 × 0.21 × 0.16
Radiation TypeCuKα (λ = 1.54178 Å)MoKα (λ = 0.71073 Å)
Temperature (K)100(2)Not Specified
Theta Range for Data Collection (°)4.8–70.41.52-26.0

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the critical evaluation and replication of crystallographic studies. The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of small molecules like the N-benzylpiperidine derivatives discussed.

Single-Crystal X-ray Diffraction: A Step-by-Step Protocol
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent.

    • Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature. Over a period of days to weeks, single crystals of sufficient size and quality for diffraction should form.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

    • The mounted crystal is then placed in an X-ray diffractometer. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.[1]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as the crystal is rotated.[1]

  • Data Processing and Structure Solution:

    • The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

    • The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement:

    • The initial structural model is refined using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

    • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical flow of a comparative X-ray crystallographic analysis, from sample preparation to structural comparison.

Comparative Crystallographic Analysis Workflow Comparative Crystallographic Analysis Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement CIF_A Crystallographic Data (Compound A) Structure_Refinement->CIF_A Generates CIF_B Crystallographic Data (Compound B) Structure_Refinement->CIF_B Generates Comparison Structural Comparison (Bond Lengths, Angles, Torsions, Packing) CIF_A->Comparison CIF_B->Comparison

References

Comparative Guide to Validated HPLC Methods for the Assay of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Methyl 1-benzylpiperidine-3-carboxylate against other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical method for this compound.

This guide also explores alternative methods, including derivatization followed by HPLC-UV, HPLC with Charged Aerosol Detection (CAD), HPLC with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative overview of their performance characteristics.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of different analytical approaches for the determination of this compound.

ParameterHPLC-UV (Proposed Method)HPLC-UV (with Derivatization)HPLC-CADHPLC-MSGC-MS
Principle Chromatographic separation with direct UV detection based on the intrinsic chromophore.Chromatographic separation of a derivatized analyte to introduce a strong UV chromophore.Chromatographic separation followed by nebulization, charging of analyte particles, and detection of the charge.Chromatographic separation coupled with mass analysis of the analyte.Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis.
Linearity Range (µg/mL) 1 - 100 (Estimated)0.44 - 53.33[1][2][3]5 - 100 (Typical)0.01 - 10 (Typical)0.1 - 50 (Typical)
Correlation Coefficient (R²) > 0.999 (Expected)0.9996[1][2][3]> 0.998 (Typical)> 0.999 (Typical)> 0.999 (Typical)
Accuracy (% Recovery) 98 - 102 (Expected)101.82%[1][2][3]95 - 105 (Typical)98 - 102 (Typical)97 - 103 (Typical)
Precision (%RSD) < 2.0 (Expected)0.6%[1][2][3]< 3.0 (Typical)< 2.0 (Typical)< 2.5 (Typical)
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5 (Estimated)0.15[1][2][3]0.5 - 1.0 (Typical)< 0.01 (Typical)< 0.1 (Typical)
Limit of Quantification (LOQ) (µg/mL) 0.3 - 1.5 (Estimated)0.44[1][2][3]1.5 - 3.0 (Typical)0.01 - 0.05 (Typical)0.1 - 0.3 (Typical)
Matrix Effects Less prone to significant matrix effects.Can be significant, requiring careful sample cleanup.Less prone to matrix effects compared to UV.Can be significant (ion suppression/enhancement).Can be significant, may require extensive sample cleanup.
Instrumentation Widely available (HPLC with UV/PDA detector).Standard HPLC-UV.Requires a specific CAD detector.Requires a mass spectrometer (LC-MS).Requires a gas chromatograph with a mass spectrometer (GC-MS).
Throughput HighModerate (derivatization step adds time).HighHighModerate to High

Detailed Experimental Protocols

Proposed HPLC-UV Method for this compound Assay

This proposed method is based on reverse-phase chromatography, which is suitable for the separation of moderately polar compounds like this compound.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% trifluoroacetic acid or phosphoric acid) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV absorption maximum should be determined by scanning a standard solution from 200 to 400 nm. Based on the benzyl group, a wavelength around 210 nm or 254 nm is expected to be suitable.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (to be performed):

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating the proposed HPLC method.

G HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_report Finalization prep_std Prepare Standard Solutions specificity Specificity Analysis prep_std->specificity linearity Linearity Analysis prep_std->linearity accuracy Accuracy Analysis prep_std->accuracy precision Precision Analysis prep_std->precision lod_loq LOD & LOQ Determination prep_std->lod_loq prep_sample Prepare Sample Solutions prep_sample->specificity prep_sample->accuracy eval_linearity Evaluate Linearity (R²) specificity->eval_linearity linearity->eval_linearity eval_accuracy Calculate % Recovery accuracy->eval_accuracy eval_precision Calculate %RSD precision->eval_precision eval_lod_loq Determine LOD & LOQ lod_loq->eval_lod_loq report Method Validation Report eval_linearity->report eval_accuracy->report eval_precision->report eval_lod_loq->report

Caption: Workflow for HPLC method validation.

Logical Relationship for Analytical Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method for a pharmaceutical intermediate like this compound.

G Analytical Method Selection Logic cluster_yes Direct Analysis cluster_no Alternative Approaches start Analyte: this compound has_chromophore Does it have a suitable UV chromophore? start->has_chromophore hplc_uv HPLC-UV has_chromophore->hplc_uv Yes derivatization Derivatization + HPLC-UV has_chromophore->derivatization No hplc_cad HPLC-CAD derivatization->hplc_cad Consider Alternatives hplc_ms HPLC-MS derivatization->hplc_ms Consider Alternatives gc_ms GC-MS (if volatile & thermally stable) derivatization->gc_ms Consider Alternatives

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Synthesis of Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Among the privileged scaffolds in medicinal chemistry, the N-benzylpiperidine motif is frequently employed for its ability to confer desirable physicochemical and pharmacological properties. This guide provides a detailed comparison of two closely related isomers, methyl 1-benzylpiperidine-3-carboxylate and methyl 1-benzylpiperidine-4-carboxylate, focusing on their synthesis and performance as chemical intermediates.

Introduction

This compound and its 4-substituted isomer are key intermediates in the synthesis of a variety of biologically active molecules. The position of the methoxycarbonyl group on the piperidine ring significantly influences the synthetic routes available for elaboration and can impact the biological activity of the final compounds. Notably, the 4-carboxylate isomer has gained prominence as a crucial precursor for potent analgesics and treatments for neurodegenerative diseases. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting between these two valuable synthetic intermediates.

Synthetic Performance: A Head-to-Head Comparison

The most common and straightforward method for the synthesis of both isomers is the N-alkylation of the corresponding methyl piperidinecarboxylate precursor with a benzyl halide. This reaction is typically a nucleophilic substitution where the secondary amine of the piperidine ring attacks the benzylic carbon.

Table 1: Quantitative Comparison of Synthesis Parameters

ParameterThis compoundMethyl 1-benzylpiperidine-4-carboxylate
Starting Material Methyl piperidine-3-carboxylate (Methyl nipecotate)Methyl piperidine-4-carboxylate hydrochloride (Methyl isonipecotate hydrochloride)
Reaction Type N-alkylation (Nucleophilic Substitution)N-alkylation (Nucleophilic Substitution)
Typical Yield >90% (Estimated based on similar reactions)94.2%[1]
Reported Purity 95%[2]High (implied by high yield and use in multi-step synthesis)
Reaction Time 4-12 hours6 hours[1]
Key Reagents Benzyl bromide, Triethylamine, MethanolBenzyl bromide, Triethylamine, Methanol

Discussion of Synthetic Viability

The synthesis of methyl 1-benzylpiperidine-4-carboxylate is well-documented, with high yields reported for the N-alkylation of methyl 4-piperidinecarboxylate hydrochloride.[1] The commercial availability of the starting material and the straightforward, high-yielding nature of the reaction make this a highly efficient and scalable process. The resulting product is a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a precursor to the Alzheimer's disease drug, Donepezil.[1]

For This compound , while specific, detailed academic reports with yields are less common in the readily available literature, its synthesis follows the same fundamental principles of N-alkylation. Commercial suppliers offer this compound at a purity of 95%, indicating that a robust synthetic method exists.[2] General procedures for the N-benzylation of piperidine derivatives suggest that yields are typically high, often exceeding 90%.[3] The starting material, methyl nipecotate, is also commercially available.

From a synthetic standpoint, both isomers can be prepared in high yields. The choice between them is therefore less about the feasibility of their synthesis and more about the strategic placement of the carboxylate group for subsequent chemical transformations in a drug development program.

Experimental Protocols

Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

This protocol is adapted from a documented synthesis of N-benzyl-4-piperidinecarboxaldehyde, where the target molecule is a key intermediate.[1]

Materials:

  • Methyl 4-piperidinecarboxylate hydrochloride

  • Benzyl bromide

  • Triethylamine

  • Methanol (Anhydrous)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and dissolve it in methanol.

  • Sequentially add benzyl bromide (1.2 eq) and triethylamine (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic phases and wash with saturated brine solution (2 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.

Yield: 94.2%[1]

Synthesis of this compound

The following is a general, representative protocol for the N-alkylation of a secondary amine to produce this compound.

Materials:

  • Methyl piperidine-3-carboxylate (Methyl nipecotate)

  • Benzyl bromide

  • Potassium carbonate (or Triethylamine)

  • Acetonitrile (Anhydrous)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be performed by column chromatography if necessary.

Synthetic Workflow Visualizations

The logical flow for the synthesis of each isomer is depicted below.

Synthesis_4_carboxylate cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Methyl 4-piperidinecarboxylate HCl Methyl 4-piperidinecarboxylate HCl N-alkylation N-alkylation Methyl 4-piperidinecarboxylate HCl->N-alkylation Benzyl bromide Benzyl bromide Benzyl bromide->N-alkylation Triethylamine Triethylamine Triethylamine->N-alkylation Methanol Methanol Methanol->N-alkylation Concentration Concentration N-alkylation->Concentration Extraction Extraction Concentration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Final Concentration Final Concentration Drying->Final Concentration Methyl 1-benzylpiperidine-4-carboxylate Methyl 1-benzylpiperidine-4-carboxylate Final Concentration->Methyl 1-benzylpiperidine-4-carboxylate

Caption: Synthetic workflow for methyl 1-benzylpiperidine-4-carboxylate.

Synthesis_3_carboxylate cluster_start_3 Starting Materials cluster_reaction_3 Reaction cluster_workup_3 Workup & Purification cluster_product_3 Product Methyl 3-piperidinecarboxylate Methyl 3-piperidinecarboxylate N-alkylation_3 N-alkylation Methyl 3-piperidinecarboxylate->N-alkylation_3 Benzyl bromide Benzyl bromide Benzyl bromide->N-alkylation_3 Potassium carbonate Potassium carbonate Potassium carbonate->N-alkylation_3 Acetonitrile Acetonitrile Acetonitrile->N-alkylation_3 Filtration Filtration N-alkylation_3->Filtration Concentration_3 Concentration_3 Filtration->Concentration_3 Concentration Extraction_3 Extraction_3 Concentration_3->Extraction_3 Extraction Washing_3 Washing_3 Extraction_3->Washing_3 Washing Drying_3 Drying_3 Washing_3->Drying_3 Drying Final Concentration_3 Final Concentration_3 Drying_3->Final Concentration_3 Final Concentration This compound This compound Final Concentration_3->this compound

Caption: Synthetic workflow for this compound.

Conclusion

Both this compound and methyl 1-benzylpiperidine-4-carboxylate are readily accessible through high-yielding N-alkylation reactions. The 4-carboxylate isomer is a well-established and highly utilized intermediate in pharmaceutical synthesis, with a wealth of available literature and optimized reaction protocols. The 3-carboxylate isomer, while less documented in terms of specific, publicly available synthetic procedures with detailed performance metrics, can be confidently prepared using standard organic chemistry techniques with expected high efficiency.

The decision to use one isomer over the other will ultimately be dictated by the overarching synthetic strategy and the desired substitution pattern of the final target molecule. For projects requiring a well-trodden synthetic path to established pharmacophores, the 4-carboxylate is a clear choice. For novel drug design where the 3-substitution pattern is desired for structure-activity relationship (SAR) studies, the 3-carboxylate isomer serves as an equally viable, albeit less documented, starting point. This guide provides the foundational data and protocols to enable researchers to confidently incorporate either of these valuable building blocks into their synthetic endeavors.

References

Spectroscopic Analysis: A Comparative Guide to Methyl 1-benzylpiperidine-3-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is fundamental. This guide provides a comparative analysis of the spectroscopic data for Methyl 1-benzylpiperidine-3-carboxylate, a key building block in medicinal chemistry, and its precursors: piperidine-3-carboxylic acid, methyl piperidine-3-carboxylate, and benzyl bromide. The information presented herein, supported by experimental data, facilitates compound identification, purity assessment, and reaction monitoring.

Synthetic Pathway Overview

The synthesis of this compound typically involves a two-step process. The first step is the esterification of piperidine-3-carboxylic acid to yield methyl piperidine-3-carboxylate. This is followed by the N-benzylation of the piperidine nitrogen using benzyl bromide to afford the final product.

Synthetic Pathway Synthetic Pathway of this compound A Piperidine-3-carboxylic Acid B Methyl piperidine-3-carboxylate A->B Esterification (MeOH, H+) C This compound B->C N-Benzylation (Base) D Benzyl Bromide D->C

A diagram illustrating the synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. This data is essential for confirming the identity and purity of these compounds at each stage of the synthesis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH₂-Ph-OCH₃Piperidine Ring ProtonsOther
This compound 7.20-7.35 (m, 5H)3.51 (s, 2H)3.69 (s, 3H)1.75-2.87 (m, 9H)-
Piperidine-3-carboxylic Acid ---1.50-3.10 (m, 9H)10.5-12.0 (br s, 1H, -COOH)
Methyl piperidine-3-carboxylate --3.65 (s, 3H)1.40-3.05 (m, 9H)2.50 (br s, 1H, -NH)
Benzyl Bromide 7.25-7.40 (m, 5H)4.45 (s, 2H)---

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Carbons-CH₂-Ph-C=O-OCH₃Piperidine Ring Carbons
This compound 127.0, 128.2, 129.2, 138.563.2173.551.524.5, 27.8, 41.2, 51.0, 57.5
Piperidine-3-carboxylic Acid --178.0-25.0, 28.5, 42.0, 45.5, 47.0
Methyl piperidine-3-carboxylate --174.251.825.1, 27.3, 41.5, 45.6, 47.4
Benzyl Bromide 128.5, 128.8, 129.0, 137.833.5---

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundC=O StretchC-O StretchN-H Bend/StretchC-H (Aromatic)C-H (Aliphatic)
This compound 17301170-3030, 30602700-2950
Piperidine-3-carboxylic Acid 171012001620, 3300-3500 (broad)-2800-3000
Methyl piperidine-3-carboxylate 173511751590, 3350-2850-2950
Benzyl Bromide ---3035, 30652920, 2850

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 23391142, 174
Piperidine-3-carboxylic Acid 1298470, 56
Methyl piperidine-3-carboxylate 1438470, 56, 112
Benzyl Bromide 170/1729165, 39[1][2]

Experimental Protocols

Synthesis of Methyl piperidine-3-carboxylate

To a solution of piperidine-3-carboxylic acid (1 equivalent) in methanol, cooled in an ice bath, thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl piperidine-3-carboxylate.

Synthesis of this compound

Methyl piperidine-3-carboxylate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile or DMF. A base, typically potassium carbonate or triethylamine (1.5-2 equivalents), is added to the solution. Benzyl bromide (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-8 hours, while monitoring the reaction progress by TLC. After completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

This guide provides a foundational set of spectroscopic data and synthetic protocols to aid in the preparation and characterization of this compound and its precursors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and characterization data.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral piperidine derivatives is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their pharmacological activity. "Methyl 1-benzylpiperidine-3-carboxylate" is a valuable chiral building block, and its enantiomerically pure forms are of significant interest in drug discovery. This guide provides an objective comparison of various synthetic and analytical methodologies for obtaining and characterizing the enantiomers of this target molecule. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a comprehensive overview of viable strategies.

Enantioselective Synthesis Strategies

The asymmetric synthesis of chiral piperidines, including derivatives of nipecotic acid like this compound, can be broadly categorized into three main approaches: asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions. Each method presents distinct advantages and disadvantages in terms of efficiency, cost, and scalability.

Asymmetric Catalysis

Catalytic asymmetric hydrogenation of prochiral precursors, such as N-benzyl-3-methoxycarbonylpyridinium salts, represents a highly atom-economical approach to chiral piperidines. This method often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity.

A plausible synthetic pathway involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to furnish enantioenriched 3-substituted piperidines[1]. This three-step process typically involves:

  • Partial reduction of the pyridine ring.

  • Rh-catalyzed asymmetric carbometalation.

  • A subsequent reduction to yield the piperidine ring.

Table 1: Comparison of Asymmetric Catalysis Approaches for 3-Substituted Piperidines

ParameterRh-catalyzed Asymmetric Reductive Heck[1]
Starting Material Pyridine, Arylboronic Acid
Key Reagent/Catalyst Rhodium catalyst with a chiral ligand
Overall Yield High
Enantioselectivity (ee) Excellent
Key Advantages High efficiency, broad functional group tolerance
Key Disadvantages Catalyst cost and sensitivity
Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of chiral compounds.[2][3] An auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is removed. For the synthesis of chiral piperidine-3-carboxylates, a chiral auxiliary can be attached to the nitrogen or another part of the molecule to direct subsequent transformations.

A representative workflow using a chiral auxiliary is depicted below. This approach often provides high diastereoselectivity, which can then be translated into high enantiomeric purity of the final product.

Prochiral_Piperidine Prochiral Piperidine Precursor Coupling Coupling Prochiral_Piperidine->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Enantiopure_Product (R)- or (S)-Methyl 1-benzylpiperidine-3-carboxylate Cleavage->Enantiopure_Product Racemic_Ester Racemic this compound Selective_Hydrolysis Selective Hydrolysis Racemic_Ester->Selective_Hydrolysis Lipase Lipase Lipase->Selective_Hydrolysis Separation Separation Selective_Hydrolysis->Separation S_Ester (S)-Ester (unreacted) Separation->S_Ester R_Acid (R)-Acid (product) Separation->R_Acid Esterification Esterification R_Acid->Esterification R_Ester (R)-Ester Esterification->R_Ester Sample_Preparation Sample Preparation (Dissolve in mobile phase) HPLC_System Chiral HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Analysis Analysis (Determine enantiomeric ratio) Data_Acquisition->Analysis

References

Safety Operating Guide

Proper Disposal of Methyl 1-benzylpiperidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 1-benzylpiperidine-3-carboxylate (CAS No. 50585-91-6) is publicly available. The following procedures are based on the known hazards of piperidine derivatives.[1][2][3] Researchers must consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities. All waste, including contaminated personal protective equipment (PPE), is considered hazardous.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Due to the potential hazards associated with piperidine derivatives, this compound must be treated as hazardous waste.

Core Safety Principles and Hazard Assessment

Piperidine and its derivatives are often classified as flammable, toxic, and corrosive.[2][3] Therefore, this compound should be handled with caution. All waste generated is considered hazardous and must be disposed of accordingly.

Hazard CategoryPotential RisksPrimary Mitigation
Acute Toxicity Harmful if swallowed, toxic in contact with skin or if inhaled.[3]Handle in a certified chemical fume hood. Avoid generation of dusts or aerosols.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3]Wear appropriate Personal Protective Equipment (PPE), including double gloves and eye protection.
Flammability May be a flammable liquid and vapor.[3]Keep away from heat, sparks, open flames, and other ignition sources.
Environmental Hazard Potentially harmful to aquatic life.[1]Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory when handling this compound in any form.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemical-resistant nitrile gloves is required.Provides a robust barrier against dermal absorption.
Eye Protection Chemical safety goggles or a face shield must be worn.Protects eyes from splashes or airborne particles.
Lab Coat A dedicated lab coat should be worn.Prevents contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]Protects against inhalation of harmful vapors or aerosols.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect non-contaminated solid waste, such as paper towels used for cleaning the exterior of containers, in a designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams.

  • Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

2. Waste Container Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, corrosive, flammable).

  • Storage: Keep the hazardous waste container securely sealed when not in use. Store in a designated hazardous waste accumulation area, away from incompatible materials. This area should be clearly marked.

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.[1]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][3] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[5]

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling Chemical assess_waste Assess Waste Type start->assess_waste is_solid Solid Waste? assess_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes store_waste Store in Designated Hazardous Waste Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

References

Personal protective equipment for handling Methyl 1-benzylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Methyl 1-benzylpiperidine-3-carboxylate, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for structurally similar compounds.

Protection Type Recommended Equipment Specifications and Usage Notes
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times in the laboratory. Use tightly fitting safety goggles or a face shield (minimum 8-inch) to protect against splashes.[1]
Hand Protection Chemical-resistant GlovesUse gloves tested and approved under appropriate government standards such as NIOSH (US) or EN 374 (EU).[1][2] Butyl rubber or nitrile rubber gloves are recommended.[3] Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[1]
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-retardant and antistatic protective clothing is recommended.[1] Ensure it is a complete suit protecting against chemicals.[1]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

  • Keep the container tightly closed when not in use.[4][5]

  • Store away from incompatible materials, such as strong oxidizing agents.

2. Handling and Use:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][5]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the laboratory area.[3]

  • Wash hands thoroughly after handling the chemical.[2]

3. Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert the appropriate emergency response team.

    • Restrict access to the area.

    • If safe to do so, contain the spill to prevent it from entering drains or waterways.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.

    • The container should be kept closed and stored in a designated hazardous waste accumulation area.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood Emergency Locate Emergency Equipment (Eyewash, Safety Shower) FumeHood->Emergency Weighing Weighing and Transfer Emergency->Weighing Reaction Performing Reaction Weighing->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste Dispose of Waste in Labeled Container Decontamination->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.